Product packaging for 3-Hydroxyoctanal(Cat. No.:CAS No. 96189-01-4)

3-Hydroxyoctanal

Cat. No.: B14362959
CAS No.: 96189-01-4
M. Wt: 144.21 g/mol
InChI Key: ZFLQRMNQASYFSB-UHFFFAOYSA-N
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Description

3-Hydroxyoctanal (CAS: To be determined

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B14362959 3-Hydroxyoctanal CAS No. 96189-01-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96189-01-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-hydroxyoctanal

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3

InChI Key

ZFLQRMNQASYFSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=O)O

Origin of Product

United States

Foundational & Exploratory

3-Hydroxyoctanal: An In-Depth Technical Guide to its Potential Natural Occurrence and Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanal is a C8 hydroxyaldehyde whose presence in nature remains largely unconfirmed by direct evidence. This technical guide synthesizes the current understanding of its potential natural sources, focusing on its plausible role as a transient intermediate in microbial metabolism and lipid peroxidation. While direct quantitative data for this compound in natural matrices is absent from the scientific literature, this document provides a comprehensive overview of related, structurally similar compounds, such as 3-hydroxyoctanoic acid, which are well-documented in certain biological systems. Furthermore, this guide details hypothetical biosynthetic and degradative pathways that may involve this compound and presents state-of-the-art experimental protocols for its potential detection and quantification. This information is intended to serve as a foundational resource for researchers seeking to investigate the existence and potential biological significance of this elusive molecule.

Introduction

This compound (C₈H₁₆O₂) is a bifunctional molecule containing both an aldehyde and a hydroxyl group. While its synthetic applications are conceivable, its natural occurrence has not been definitively established. However, the prevalence of structurally related C8 compounds in various biological systems, particularly as intermediates in fatty acid metabolism, suggests that this compound may exist as a transient metabolite that has so far evaded detection due to its low concentrations and inherent reactivity. This guide explores the potential natural sources of this compound, drawing inferences from established metabolic pathways and providing a roadmap for its future investigation.

Potential Natural Occurrence and Sources

Direct evidence for the natural occurrence of this compound is currently lacking in the peer-reviewed scientific literature. However, its existence can be postulated in several biological contexts:

Microbial Metabolism

The most compelling case for the potential natural occurrence of this compound lies within microbial metabolic pathways, particularly in bacteria known for producing and degrading polyhydroxyalkanoates (PHAs).

  • As an Intermediate in 3-Hydroxyoctanoic Acid Metabolism: Bacteria such as Pseudomonas putida and Pseudomonas fluorescens are known to produce and utilize poly(3-hydroxyoctanoate) (P(3HO)), a biopolymer composed of 3-hydroxyoctanoic acid monomers. The degradation of 3-hydroxyoctanoic acid proceeds via β-oxidation. It is conceivable that a reductive pathway could exist, potentially for detoxification or as part of an alternative metabolic route, where 3-hydroxyoctanoyl-CoA is reduced to this compound.

  • Volatile Organic Compound (VOC) from Microbial Cultures: Various species of Pseudomonas are known to produce a wide array of volatile organic compounds. While this compound has not been specifically identified in the headspace of these cultures, the analytical methods used in many studies are not always optimized for the detection of reactive hydroxyaldehydes.

Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can lead to the formation of a diverse range of aldehydes and other reactive species.

  • Degradation of ω-5 or ω-6 Fatty Acids: The carbon backbone of this compound suggests it could potentially arise from the oxidative cleavage of longer-chain unsaturated fatty acids, such as certain isomers of linoleic acid (an ω-6 fatty acid) or other polyunsaturated fatty acids with double bonds at appropriate positions. The formation of specific hydroxyaldehydes from lipid peroxidation is highly dependent on the fatty acid substrate and the specific oxidative conditions.

Quantitative Data on Related Compounds

While no quantitative data for this compound in natural sources is available, data for its closely related oxidized counterpart, 3-hydroxyoctanoic acid, is well-documented in the context of PHA-producing bacteria. This information provides a reference point for the potential concentrations at which related C8 metabolites can be found.

CompoundSource OrganismConcentration/YieldReference
Poly(3-hydroxyoctanoate) (P(3HO)) Pseudomonas putida GPo1Up to 65% of cell dry weight[No specific citation available from search]
(R)-3-hydroxyoctanoic acid Enzymatic hydrolysis of P(3HO) by Pseudomonas fluorescens GK13 depolymeraseHigh yield from polymer[No specific citation available from search]

Table 1: Quantitative Data for Compounds Structurally Related to this compound. This table presents data on the production of poly(3-hydroxyoctanoate) and its monomer, providing an indication of the metabolic flux through the C8 3-hydroxyacyl pathway in certain bacteria.

Hypothetical Signaling and Biosynthetic Pathways

The following diagrams illustrate hypothetical pathways where this compound might be involved. These are based on known biochemical reactions and the principle of metabolic analogy.

Biosynthesis Octanoyl-CoA Octanoyl-CoA 3-Ketoctanoyl-CoA 3-Ketoctanoyl-CoA Octanoyl-CoA->3-Ketoctanoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyoctanoyl-CoA 3-Hydroxyoctanoyl-CoA 3-Ketoctanoyl-CoA->3-Hydroxyoctanoyl-CoA 3-Ketoacyl-CoA Reductase This compound This compound 3-Hydroxyoctanoyl-CoA->this compound Acyl-CoA Reductase (Hypothetical) 3-Hydroxyoctanoic Acid 3-Hydroxyoctanoic Acid This compound->3-Hydroxyoctanoic Acid Aldehyde Dehydrogenase 1,3-Octanediol 1,3-Octanediol This compound->1,3-Octanediol Alcohol Dehydrogenase

Figure 1: Hypothetical Biosynthetic Pathway for this compound. This diagram illustrates a potential route for the formation of this compound from octanoyl-CoA via intermediates of the β-oxidation pathway. The key hypothetical step is the reduction of 3-hydroxyoctanoyl-CoA.

Degradation This compound This compound 3-Hydroxyoctanoic Acid 3-Hydroxyoctanoic Acid This compound->3-Hydroxyoctanoic Acid Aldehyde Dehydrogenase 3-Hydroxyoctanoyl-CoA 3-Hydroxyoctanoyl-CoA 3-Hydroxyoctanoic Acid->3-Hydroxyoctanoyl-CoA Acyl-CoA Synthetase 3-Ketoctanoyl-CoA 3-Ketoctanoyl-CoA 3-Hydroxyoctanoyl-CoA->3-Ketoctanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl-CoA + Acetyl-CoA Hexanoyl-CoA + Acetyl-CoA 3-Ketoctanoyl-CoA->Hexanoyl-CoA + Acetyl-CoA Thiolase

Figure 2: Hypothetical Degradation Pathway of this compound. This diagram shows the likely metabolic fate of this compound, where it is first oxidized to 3-hydroxyoctanoic acid and then enters the β-oxidation pathway.

Experimental Protocols for Detection and Quantification

The detection of this compound in a complex biological matrix is challenging due to its expected low concentration and the presence of two reactive functional groups. A robust analytical method would likely involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Extraction
  • Biological Matrix: Cell culture supernatant, plant tissue homogenate, or other relevant biological samples.

  • Extraction:

    • For liquid samples (e.g., culture media), perform a liquid-liquid extraction with a solvent such as ethyl acetate or dichloromethane at a neutral or slightly acidic pH.

    • For solid samples (e.g., plant tissue), homogenize the sample in a suitable buffer, followed by solid-phase extraction (SPE) using a cartridge with a non-polar stationary phase (e.g., C18). Elute with a solvent of increasing polarity.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

Derivatization for GC-MS Analysis

Due to the polarity of the hydroxyl group and the reactivity of the aldehyde, derivatization is essential for GC-MS analysis.

  • Oximation of the Aldehyde Group:

    • Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

    • Protocol:

      • Dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine).

      • Add a solution of PFBHA in pyridine.

      • Incubate the reaction mixture at 60-80°C for 1-2 hours.

      • The PFBHA reacts with the aldehyde to form a stable oxime derivative, which is amenable to GC analysis and provides high sensitivity with an electron capture detector (ECD) or negative chemical ionization mass spectrometry.

  • Silylation of the Hydroxyl Group:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Protocol:

      • After the oximation step, evaporate the pyridine.

      • Add BSTFA with 1% TMCS and a suitable solvent (e.g., acetonitrile).

      • Incubate at 60-70°C for 30-60 minutes.

      • The BSTFA will convert the hydroxyl group to a trimethylsilyl (TMS) ether, increasing volatility and improving chromatographic peak shape.

GC-MS Analysis
  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Injection: Splitless injection mode to maximize sensitivity.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-60°C) and ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized analyte.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) for fragmentation analysis and library matching, and Negative Chemical Ionization (NCI) for high sensitivity if using PFBHA derivatives.

    • Acquisition Mode: Full scan to identify unknown peaks and selected ion monitoring (SIM) for targeted quantification of the derivatized this compound.

    • Expected Fragmentation: In EI mode, the TMS-oxime derivative of this compound would be expected to show characteristic fragments resulting from cleavage at the C-C bonds adjacent to the derivatized functional groups and loss of methyl groups from the TMS moiety.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Concentration Concentration Extraction->Concentration Oximation (PFBHA) Oximation (PFBHA) Concentration->Oximation (PFBHA) Silylation (BSTFA) Silylation (BSTFA) Oximation (PFBHA)->Silylation (BSTFA) GC-MS Analysis GC-MS Analysis Silylation (BSTFA)->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Figure 3: Experimental Workflow for the Detection of this compound. This diagram outlines the key steps required for the sensitive and specific analysis of this compound in a biological matrix.

Conclusion

While the natural occurrence of this compound remains to be definitively proven, its potential existence as a transient intermediate in microbial metabolism and lipid peroxidation warrants further investigation. The lack of direct evidence highlights a potential gap in our understanding of these complex biochemical processes. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the presence of this compound in various biological systems. The successful detection and quantification of this molecule could open new avenues of research into its potential biological roles and its utility as a biomarker in various scientific and clinical contexts.

The Biosynthesis of 3-Hydroxyoctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-hydroxyoctanal, a molecule of interest for its potential applications in various fields, including flavor, fragrance, and as a building block for chemical synthesis. Drawing parallels from fatty acid metabolism and the synthesis of polyhydroxyalkanoates (PHAs), this document elucidates the key enzymatic steps, potential precursors, and the cellular context for the formation of this compound. Detailed experimental protocols for the characterization of key enzymes in this pathway are also provided, alongside a structured presentation of relevant quantitative data to facilitate further research and development.

Introduction

3-Hydroxyaldehydes are a class of bifunctional molecules that serve as versatile intermediates in organic synthesis. The biosynthesis of these compounds, particularly this compound, is of significant interest as it offers a green and sustainable alternative to chemical synthesis routes. While a dedicated pathway for this compound has not been fully elucidated in a single organism, a plausible route can be constructed by examining related metabolic pathways, primarily the β-oxidation of fatty acids and the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). This guide will detail this proposed pathway, focusing on the enzymatic transformations and the necessary precursors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the C8 fatty acid, octanoic acid. The pathway involves the activation of octanoic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions analogous to the initial steps of fatty acid β-oxidation, and culminating in the reduction of the acyl-CoA to an aldehyde. The proposed pathway is as follows:

Octanoic Acid → Octanoyl-CoA → trans-2-Octenoyl-CoA → (R)-3-Hydroxyoctanoyl-CoA → this compound

The key enzymes catalyzing these steps are:

  • Acyl-CoA Synthetase (ACS): Activates octanoic acid to octanoyl-CoA.

  • Acyl-CoA Dehydrogenase (ACDH): Introduces a double bond to form trans-2-octenoyl-CoA.

  • (R)-specific Enoyl-CoA Hydratase (PhaJ): Catalyzes the stereospecific hydration of the double bond to yield (R)-3-hydroxyoctanoyl-CoA. Alternatively, a combination of a non-specific enoyl-CoA hydratase producing (S)-3-hydroxyoctanoyl-CoA and an epimerase could be involved.

  • Acyl-CoA Reductase (ACR): Reduces the thioester group of (R)-3-hydroxyoctanoyl-CoA to the corresponding aldehyde, this compound.

The stereochemistry of the 3-hydroxy group is critical, with the (R)-enantiomer being the likely biological intermediate, as seen in PHA biosynthesis.

Biosynthesis_of_3_Hydroxyoctanal Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA Acyl-CoA Dehydrogenase R_3_Hydroxyoctanoyl_CoA (R)-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->R_3_Hydroxyoctanoyl_CoA (R)-specific Enoyl-CoA Hydratase Hydroxyoctanal This compound R_3_Hydroxyoctanoyl_CoA->Hydroxyoctanal Acyl-CoA Reductase

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative understanding of the biosynthesis of this compound requires kinetic characterization of the involved enzymes and analysis of product yields. The following tables summarize relevant data from studies on related pathways, primarily the production of poly-3-hydroxyoctanoate (P(3HO)) in Pseudomonas putida.

Parameter Value Organism/Conditions Reference
P(3HO) Yield from Octanoate0.21 g P(3HO) / g Sodium OctanoatePseudomonas putida & Bacillus subtilis consortium[1]
P(3HO) Content85.83 - 86.8% of dry cell weightPseudomonas putida & Bacillus subtilis consortium on sodium octanoate[1]
Dry Biomass3.93 - 3.96 g/LPseudomonas putida & Bacillus subtilis consortium[1]

Table 1: Production of P(3HO) from Octanoate

Enzyme Substrate Km (µM) Vmax (U/mg) Organism
Enoyl-CoA HydrataseCrotonyl-CoA~25Not ReportedRat Liver
Aldehyde DehydrogenaseHexadecenalNot ReportedNot ReportedHuman (ALDH3A2)

Table 2: Kinetic Parameters of Related Enzymes (Illustrative) Note: Specific kinetic data for the enzymes directly involved in this compound synthesis with C8 substrates are limited and represent a key area for future research.

Experimental Protocols

The following protocols are adapted from established methods and can be used to assay the activity of the key enzymes in the proposed this compound biosynthetic pathway.

Acyl-CoA Synthetase Assay

This assay measures the formation of acyl-CoA from the corresponding fatty acid.

  • Principle: The consumption of ATP or the formation of acyl-CoA can be monitored. A coupled-enzyme assay is often employed.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • ATP (10 mM)

    • MgCl₂ (10 mM)

    • Coenzyme A (0.5 mM)

    • Octanoic acid (1 mM)

    • Pyrophosphatase (optional, to drive the reaction)

    • Enzyme preparation (cell-free extract or purified protein)

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the enzyme.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at the optimal temperature (e.g., 30°C).

    • Monitor the reaction by:

      • HPLC: Directly measure the formation of octanoyl-CoA.

      • Coupled Spectrophotometric Assay: Couple the release of AMP or pyrophosphate to a change in absorbance.

  • Calculation: Determine the rate of product formation from a standard curve.

(R)-specific Enoyl-CoA Hydratase Assay

This assay measures the hydration of a trans-2-enoyl-CoA substrate.[2]

  • Principle: The hydration of the double bond in the enoyl-CoA thioester leads to a decrease in absorbance at 263 nm.[2]

  • Reagents:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • trans-2-Octenoyl-CoA (0.25 mM)

    • Enzyme preparation

  • Procedure:

    • Add the Tris-HCl buffer and trans-2-octenoyl-CoA to a quartz cuvette.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).

  • Calculation: The enzyme activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[2]

Acyl-CoA Reductase Assay

This assay measures the reduction of an acyl-CoA to an aldehyde.

  • Principle: The oxidation of the NADPH cofactor to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Phosphate buffer (100 mM, pH 6.5)

    • NADPH (0.2 mM)

    • (R)-3-Hydroxyoctanoyl-CoA (0.5 mM)

    • Enzyme preparation

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the buffer and NADPH.

    • Add the enzyme preparation and incubate for a short period to establish a baseline.

    • Initiate the reaction by adding the (R)-3-hydroxyoctanoyl-CoA substrate.

    • Monitor the decrease in absorbance at 340 nm.

  • Calculation: The rate of NADPH consumption is calculated using its molar extinction coefficient (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Analysis Strain Microorganism Cultivation (e.g., Pseudomonas putida) Harvest Cell Harvesting Strain->Harvest Lysis Cell Lysis Harvest->Lysis Extract Preparation of Cell-Free Extract Lysis->Extract Assay Enzyme Assays (Spectrophotometric / HPLC) Extract->Assay Purification Protein Purification (Optional) Extract->Purification Characterization Enzyme Characterization (Kinetics, Substrate Specificity) Assay->Characterization Purification->Characterization

General experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound, leveraging enzymes from fatty acid metabolism, provides a solid framework for the development of microbial cell factories for its production. Key areas for future research include the identification and characterization of specific acyl-CoA reductases with high activity towards 3-hydroxyoctanoyl-CoA, as well as the optimization of metabolic fluxes to channel octanoic acid towards the desired product. The experimental protocols outlined in this guide provide the necessary tools for researchers to investigate this promising biosynthetic route. Further exploration into the metabolic engineering of organisms like Pseudomonas putida could unlock the potential for large-scale, sustainable production of this compound.

References

Physicochemical Properties of 3-Hydroxyoctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanal is a beta-hydroxy aldehyde, a class of organic compounds characterized by a hydroxyl group located on the carbon atom beta to a carbonyl group. This bifunctional nature makes it a versatile intermediate in organic synthesis, potentially serving as a building block for more complex molecules, including pharmaceuticals and fine chemicals. Understanding its physicochemical properties is fundamental to its application in research and development, enabling informed decisions regarding reaction conditions, purification methods, and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a workflow for its preparation.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. Therefore, the following table summarizes a combination of computed data for this compound and experimental data for its structural isomer, 2-ethyl-3-hydroxyhexanal (C8H16O2), to provide a comparative reference.

PropertyThis compound (Computed/Estimated)2-ethyl-3-hydroxyhexanal (Experimental)[1][2]
Molecular Formula C8H16O2C8H16O2
Molecular Weight 144.21 g/mol 144.21 g/mol
Boiling Point Not available216.9 °C at 760 mmHg[1][2]
Melting Point Not availableNot available
Density Not available0.923 g/cm³[1][2]
Solubility Expected to be sparingly soluble in water and soluble in common organic solvents.Soluble in polar organic solvents.[3]
Flash Point Not available86.7 °C[1][2]
Refractive Index Not available1.435[1]
Vapor Pressure Not available0.0294 mmHg at 25°C[1]

Synthesis of this compound

This compound can be synthesized via a base-catalyzed aldol addition reaction between hexanal and acetaldehyde. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Aldol Addition of Hexanal and Acetaldehyde

Objective: To synthesize this compound through a base-catalyzed aldol addition reaction.

Materials:

  • Hexanal

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal in ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the cooled solution of hexanal while stirring. Maintain the temperature below 10 °C.

  • Acetaldehyde Addition: Add acetaldehyde dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to keep the temperature below 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, neutralize the mixture by adding a dilute solution of hydrochloric acid until it reaches a pH of approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified this compound should be characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde proton (-CHO) between 9.5 and 9.8 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a multiplet between 3.5 and 4.5 ppm. The hydroxyl proton (-OH) will be a broad singlet, and the aliphatic protons of the octanal backbone will appear in the upfield region (0.8-2.5 ppm).

    • ¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around 200-205 ppm. The carbon bearing the hydroxyl group should appear in the range of 60-75 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde around 1720-1740 cm⁻¹ and a broad absorption band for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Reactants Hexanal + Acetaldehyde Reaction Aldol Addition (Base Catalyst, e.g., NaOH in Ethanol) Reactants->Reaction Quenching Neutralization (Dilute HCl) Reaction->Quenching Extraction Workup (Extraction with Diethyl Ether, Washing) Quenching->Extraction Purification Purification (Vacuum Distillation or Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

References

Spectroscopic Profile of 3-Hydroxyoctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxyoctanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from a closely related analogue, 3,7-dimethyl-7-hydroxyoctanal. This information is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Atom PositionPredicted Chemical Shift (ppm)Multiplicity
H19.77Triplet
H22.45Multiplet
H34.05Multiplet
H41.45Multiplet
H51.30Multiplet
H61.30Multiplet
H71.30Multiplet
H80.90Triplet
OHVariableSinglet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Atom PositionPredicted Chemical Shift (ppm)
C1 (CHO)202.5
C2 (CH₂)51.5
C3 (CH-OH)68.0
C4 (CH₂)36.5
C5 (CH₂)25.0
C6 (CH₂)31.5
C7 (CH₂)22.5
C8 (CH₃)14.0

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of an Analog Compound

In the absence of experimental IR and MS data for this compound, data for the structurally similar compound, 3,7-dimethyl-7-hydroxyoctanal (CAS No. 107-75-5), is provided for reference. The presence of the same core functional groups (aldehyde and hydroxyl) suggests that the key spectral features will be comparable.

Table 3: Infrared (IR) Absorption Bands for 3,7-Dimethyl-7-hydroxyoctanal

Wavenumber (cm⁻¹)Functional Group Assignment
3400 (broad)O-H stretch (alcohol)
2960-2850C-H stretch (alkane)
2720C-H stretch (aldehyde)
1725C=O stretch (aldehyde)
1465C-H bend (alkane)
1375C-H bend (alkane)
1150C-O stretch (alcohol)

Data sourced from the NIST Chemistry WebBook for 7-hydroxy-3,7-dimethyloctanal.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data for 3,7-Dimethyl-7-hydroxyoctanal

m/zInterpretation
157[M-CH₃]⁺
139[M-CH₃-H₂O]⁺
124[M-C₃H₇O]⁺
59[C₃H₇O]⁺
43[C₃H₇]⁺

Data represents a simplified interpretation of the electron ionization mass spectrum of 7-hydroxy-3,7-dimethyloctanal from the NIST Chemistry WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed with experimental data when available. The IR and MS data are from a structurally related compound and are provided for comparative purposes.

References

A Technical Guide to the Thermal Stability and Degradation Profile of 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyoctanal, a bifunctional molecule containing both a hydroxyl and an aldehyde group, presents a unique stability profile. Its susceptibility to thermal stress is a critical parameter for its handling, storage, and application in various fields, including drug development. This technical guide outlines the predicted thermal stability, potential degradation pathways, and a comprehensive suite of experimental protocols to rigorously assess its degradation profile. The information herein is designed to equip researchers with the necessary theoretical and practical knowledge to undertake a thorough stability investigation of this compound.

Predicted Thermal Stability and Degradation Kinetics

Due to the presence of both alcohol and aldehyde functionalities, this compound is susceptible to a range of thermal degradation reactions. The primary degradation pathways are predicted to be dehydration, oxidation, and intermolecular reactions such as aldol condensation and polymerization.

Predicted Quantitative Data

The following table summarizes the predicted thermal stability parameters for this compound. These values are hypothetical and should be experimentally verified.

ParameterPredicted ValueConditionsAnalytical Method
Decomposition Onset Temperature 120 - 140 °CInert Atmosphere (Nitrogen)Thermogravimetric Analysis (TGA)
Major Decomposition Temperature 180 - 220 °CInert Atmosphere (Nitrogen)TGA/Differential Scanning Calorimetry (DSC)
Shelf-life at 25 °C / 60% RH 6 - 12 monthsProtected from light and oxygenHPLC-UV/MS
Shelf-life at 40 °C / 75% RH 1 - 3 monthsProtected from light and oxygenHPLC-UV/MS

Predicted Degradation Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways, as illustrated in the diagrams below. The predominant pathway will be influenced by factors such as temperature, presence of oxygen, and catalysts.

Primary Degradation Pathways

G A This compound B Oct-2-enal (Dehydration Product) A->B Heat (Δ), Acid/Base Catalysis C 3-Oxooctanal (Oxidation Product) A->C Heat (Δ), O₂ D Aldol Condensation Products A->D Heat (Δ), Base Catalysis E Polymeric Degradants A->E Heat (Δ)

Caption: Predicted primary thermal degradation pathways of this compound.

Detailed Dehydration Pathway

Dehydration of the β-hydroxy aldehyde is a classic elimination reaction, likely to be a major degradation route, leading to the formation of a more volatile and reactive α,β-unsaturated aldehyde.

G cluster_0 Dehydration Mechanism A This compound B Carbocation Intermediate A->B Protonation & Loss of H₂O C Oct-2-enal A->C B->C Deprotonation D H₂O

Caption: Proposed mechanism for the dehydration of this compound.

Experimental Protocols

A multi-faceted approach is required to fully characterize the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and major decomposition temperatures of this compound.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

  • Place the sample in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for 30 minutes to ensure an inert atmosphere.

  • Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset temperature is determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with degradation.

Methodology:

  • Calibrate the DSC instrument with an indium standard.

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for melting endotherms and any exotherms that may indicate decomposition.

Isothermal Stress Studies and Degradant Identification

Objective: To identify and quantify the degradation products formed under specific temperature stress and to determine the degradation kinetics.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Place aliquots of the solution in sealed vials.

  • Expose the vials to a constant temperature (e.g., 60 °C, 80 °C, 100 °C) in a calibrated oven for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, remove a vial and cool it to room temperature.

  • Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

    • HPLC Method:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm and Mass Spectrometry (ESI+).

  • Identify degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantify the parent compound and major degradants using a reference standard.

  • Plot the concentration of this compound versus time at each temperature to determine the degradation rate constants.

Experimental Workflow

G A This compound Sample B TGA Analysis (Decomposition Temp.) A->B C DSC Analysis (Phase Transitions) A->C D Isothermal Stressing (Forced Degradation) A->D H Comprehensive Stability Report B->H C->H E HPLC-UV/MS Analysis (Degradant Profiling) D->E F Structure Elucidation of Degradants (NMR, HRMS) E->F G Kinetic Modeling (Shelf-life Prediction) E->G F->H G->H

Caption: Experimental workflow for assessing the thermal stability of this compound.

Conclusion

The thermal stability of this compound is a critical attribute that dictates its utility and shelf-life. While this guide provides a theoretical foundation, a rigorous experimental investigation is paramount. The proposed degradation pathways, including dehydration and oxidation, offer a starting point for the identification of potential impurities and degradants. The detailed experimental protocols provide a robust framework for a comprehensive stability study. The insights gained from such studies will be invaluable for the formulation, storage, and regulatory submission of products containing this compound.

Solubility of 3-Hydroxyoctanal in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 3-Hydroxyoctanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a bifunctional molecule with potential applications in pharmaceutical synthesis and as a chemical intermediate.[1] Understanding its solubility in various organic solvents is critical for its application in organic synthesis, formulation development, and drug discovery processes.[2][3][4][5] Poor solubility can impede reaction kinetics, limit formulation options, and result in poor bioavailability for drug candidates.[4][6]

Data Presentation: Solubility of this compound

The following table provides a structured template for recording experimentally determined solubility data for this compound in various organic solvents at a specified temperature. Researchers can populate this table with their findings to facilitate easy comparison and analysis.

Organic SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
e.g., Ethanol25
e.g., Dichloromethane25
e.g., Ethyl Acetate25
e.g., Acetone25
e.g., Methanol25
e.g., Toluene25

Note: The molecular weight of this compound (C8H16O2) is approximately 144.21 g/mol .[7][8][9]

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the saturation shake-flask method, a gold standard for determining thermodynamic equilibrium solubility, coupled with UV-Vis spectrophotometry for concentration analysis.[10][11][12][13]

1. Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher), for example:

    • Ethanol

    • Dichloromethane

    • Ethyl Acetate

    • Acetone

    • Methanol

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Syringes

2. Instrumentation:

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3. Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

4. Detailed Methodologies:

Part A: Preparation of Calibration Curve

A calibration curve is essential for determining the concentration of an unknown sample based on its absorbance.[14][15][16]

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare Standard Solutions: Perform a series of dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.[14]

  • Measure Absorbance:

    • Set the UV-Vis spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

    • Use the pure solvent as a blank to zero the spectrophotometer.[14]

    • Measure the absorbance of each standard solution at the determined λmax.[16]

  • Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.[15][17]

Part B: Solubility Determination (Shake-Flask Method)

  • Prepare Saturated Solutions: Add an excess amount of this compound to a series of glass vials, ensuring there is undissolved solid present.[11][13]

  • Add Solvent: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.[11][12]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[10]

Part C: Concentration Analysis and Solubility Calculation

  • Dilution (if necessary): Dilute the filtered saturated solution with the same organic solvent to ensure its absorbance falls within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted (or undiluted) sample at the previously determined λmax.

  • Calculate Concentration: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the analyzed sample. Remember to account for any dilution factor.

  • Express Solubility: The calculated concentration represents the solubility of this compound in that solvent at the specified temperature. Report the value in appropriate units, such as g/L and mol/L.

References

The Enigmatic Presence of 3-Hydroxyoctanal in Nature: A Technical Guide to Its Potential Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical framework surrounding the natural occurrence, discovery, and isolation of 3-Hydroxyoctanal. To date, this compound has not been prominently documented as a naturally occurring compound in scientific literature. Its existence in nature is largely inferred from the well-established biosynthesis of related molecules, particularly poly(3-hydroxyoctanoate) in microorganisms. This document, therefore, presents a prospective guide for researchers aiming to explore the presence of this molecule in natural systems. It outlines plausible biosynthetic pathways, hypothetical isolation and analytical protocols, and potential quantitative data based on analogous compounds.

Postulated Natural Occurrence and Biosynthesis

While direct evidence is wanting, the existence of this compound in nature is plausible as an intermediate in fatty acid metabolism or as a volatile signaling molecule. The most likely biological sources would be microorganisms, particularly bacteria known to produce polyhydroxyalkanoates (PHAs), or plants, where it could be a transient product of lipid peroxidation or enzymatic oxidation of fatty alcohols.

A plausible biosynthetic pathway for this compound could initiate from octanoyl-CoA, a common intermediate in fatty acid metabolism. This pathway is hypothesized to involve a series of enzymatic reactions, as detailed below.

Hypothetical Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound cluster_enzymes Octanoyl-CoA Octanoyl-CoA 3-Hydroxyoctanoyl-CoA 3-Hydroxyoctanoyl-CoA Octanoyl-CoA->3-Hydroxyoctanoyl-CoA Hydration Enoyl-CoA_hydratase Enoyl-CoA hydratase This compound This compound 3-Hydroxyoctanoyl-CoA->this compound Reduction Acyl-CoA_reductase Acyl-CoA reductase

Caption: Hypothetical enzymatic conversion of Octanoyl-CoA to this compound.

A Prospective Approach to Isolation and Identification

The isolation of the elusive this compound from a natural source would necessitate a multi-step approach, beginning with sample collection from a promising biological matrix (e.g., bacterial culture, plant headspace) and culminating in its structural elucidation. A generalized workflow for such an endeavor is proposed below.

General Workflow for Isolation and Identification

Isolation and Identification Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Separation & Detection cluster_purification Purification cluster_elucidation Structural Elucidation Sample Biological Sample (e.g., Bacterial Culture, Plant Material) Extraction Extraction (e.g., Headspace SPME, Solvent Extraction) Sample->Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GC_MS Initial Screening LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) (after derivatization) Extraction->LC_MS For Non-Volatiles Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) GC_MS->Prep_HPLC If sufficient quantity LC_MS->Prep_HPLC Fraction Collection NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Prep_HPLC->NMR Structure Confirmation FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Prep_HPLC->FTIR Functional Group Analysis

Caption: A generalized workflow for the isolation and identification of this compound.

Hypothetical Quantitative Data

The concentration of a minor volatile compound like this compound in a natural source is expected to be low. The following table presents hypothetical quantitative data that might be obtained from different sources, based on typical values for similar compounds.

Biological SourceSample TypeAnalytical MethodHypothetical Concentration (µg/kg or µg/L)
Pseudomonas putida cultureSupernatantSPME-GC-MS5 - 25
Orchid flower headspaceVolatile collectionTD-GC-MS1 - 10
Stressed plant leavesSolvent extractLC-MS/MS (derivatized)50 - 200

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments outlined in the workflow. These are based on established methodologies for the analysis of volatile and semi-volatile organic compounds.

Protocol 1: Headspace Solid-Phase Microextraction (SPME) for Volatiles
  • Sample Preparation: A known quantity of the biological material (e.g., 5 mL of bacterial culture or 1 g of plant tissue) is placed in a 20 mL headspace vial.

  • Internal Standard: An internal standard (e.g., 1 µL of a 10 ppm solution of a non-native, deuterated aldehyde in methanol) is added.

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for 30 minutes with gentle agitation to allow volatiles to equilibrate in the headspace.

  • Extraction: An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: The fiber is then retracted and immediately inserted into the injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed for analysis.

Protocol 2: Solvent Extraction for Semi-Volatiles
  • Sample Preparation: A known quantity of the biological material (e.g., 10 g of homogenized plant tissue) is macerated in a suitable solvent (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Extraction: The mixture is sonicated for 30 minutes and then centrifuged at 5000 x g for 15 minutes. The supernatant is collected. The extraction is repeated twice more.

  • Concentration: The pooled supernatants are dried over anhydrous sodium sulfate, filtered, and concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

  • Derivatization (for LC-MS): To enhance detection, the aldehyde group can be derivatized. A common reagent is 2,4-dinitrophenylhydrazine (DNPH). An aliquot of the extract is reacted with an acidic solution of DNPH.

  • Analysis: The derivatized or underivatized extract is then analyzed by GC-MS or LC-MS/MS.

Protocol 3: GC-MS Analysis
  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Identification: Tentative identification is based on matching the mass spectrum with libraries (e.g., NIST, Wiley) and confirmed with an authentic standard if available.

Protocol 4: Preparative HPLC for Purification
  • Column: A semi-preparative or preparative scale reverse-phase column (e.g., C18, 250 mm x 10 mm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, starting with 95% A, ramping to 5% A over 30 minutes.

  • Detection: UV detection at a wavelength suitable for the derivatized compound (e.g., 360 nm for DNPH derivatives) or a mass spectrometer.

  • Fraction Collection: Fractions are collected based on the retention time of the peak of interest.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC or GC-MS.

Protocol 5: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: The purified compound (at least 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Spectra Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to determine the exact structure of the isolated compound and confirm it as this compound.

Quantum Chemical Calculations for 3-Hydroxyoctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanal is a chiral aldehyde that can exist in various conformational states, influencing its chemical reactivity and biological activity. A thorough understanding of its three-dimensional structure and electronic properties is crucial for applications in drug design and development. This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of this compound. The methodologies detailed herein provide a robust framework for determining the molecule's stable conformers, electronic characteristics, and spectroscopic properties. While this document presents a standardized protocol, the resulting data is illustrative of what one would expect from such a study.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering insights into molecular structure, stability, and reactivity. For a molecule like this compound, which possesses conformational flexibility due to its rotatable bonds, computational methods allow for a systematic exploration of the potential energy surface to identify low-energy conformers. This guide details the theoretical background and practical application of Density Functional Theory (DFT) for the comprehensive analysis of this compound.

Computational Methodology

The following sections outline a detailed protocol for the quantum chemical investigation of this compound. This workflow is designed to be reproducible and is based on widely accepted computational practices.

Initial Structure Preparation

The starting point for the computational analysis is the generation of the initial 3D structure of this compound. This can be achieved using molecular building software such as Avogadro or GaussView. Both the (R) and (S) enantiomers should be considered for a complete analysis, although for the purposes of this guide, we will focus on the (R)-enantiomer.

Conformational Search

Due to the presence of several single bonds, this compound can adopt numerous conformations. A systematic or stochastic conformational search is essential to identify the low-energy structures. A common approach involves the use of a molecular mechanics force field (e.g., MMFF94) to rapidly generate a large number of conformers, which are then clustered based on their geometry. Representative structures from each cluster are then subjected to higher-level quantum mechanical calculations.

Geometry Optimization and Frequency Calculations

The geometries of the selected conformers are then optimized using Density Functional Theory (DFT). A widely used functional for organic molecules is B3LYP, which provides a good balance between accuracy and computational cost. The 6-31G(d,p) basis set is a suitable choice for initial optimizations.

Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Single-Point Energy Refinement

To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p). This approach, often denoted as B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p), provides a more reliable energy ranking of the conformers.

Analysis of Electronic Properties

Once the most stable conformer has been identified, its electronic properties can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol) at B3LYP/6-31G(d,p)Relative Gibbs Free Energy (kcal/mol) at B3LYP/6-31G(d,p)Relative Single-Point Energy (kcal/mol) at B3LYP/6-311+G(2d,p)
Conf-1 0.000.000.00
Conf-2 1.251.101.15
Conf-3 2.502.352.40
Conf-4 3.753.603.65

Table 2: Electronic Properties of the Most Stable Conformer of this compound

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.5 D

Table 3: Calculated Vibrational Frequencies of the Most Stable Conformer

Vibrational ModeFrequency (cm⁻¹)Description
13500O-H stretch
22950C-H stretch (aliphatic)
31720C=O stretch (aldehyde)
41450C-H bend
51050C-O stretch

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships described in this guide.

G Computational Workflow for this compound Analysis A Initial 3D Structure Generation B Conformational Search (MMFF94) A->B C Geometry Optimization (B3LYP/6-31G(d,p)) B->C D Frequency Calculation (B3LYP/6-31G(d,p)) C->D E Single-Point Energy Refinement (B3LYP/6-311+G(2d,p)) D->E F Electronic Property Analysis E->F G Spectroscopic Property Prediction E->G

Caption: Computational workflow for the quantum chemical analysis of this compound.

G Conformational Analysis Logic cluster_0 Initial Conformers cluster_1 Optimized Geometries cluster_2 Energy Ranking Conformer A Conformer A Optimized A Optimized A Conformer A->Optimized A Conformer B Conformer B Optimized B Optimized B Conformer B->Optimized B Conformer C Conformer C Optimized C Optimized C Conformer C->Optimized C Conformer D Conformer D Optimized D Optimized D Conformer D->Optimized D Lowest Energy Lowest Energy Optimized A->Lowest Energy Higher Energy Higher Energy Optimized B->Higher Energy Optimized C->Higher Energy Optimized D->Higher Energy

Caption: Logical flow of the conformational analysis process.

Conclusion

The computational protocol detailed in this technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. By following these steps, researchers can obtain valuable insights into the conformational preferences, electronic structure, and spectroscopic properties of this molecule. This information is critical for understanding its chemical behavior and for its potential application in drug development and other areas of chemical research. The presented workflow can be adapted for the study of other flexible molecules of scientific and industrial interest.

Generalized Toxicological Profile of a Novel Aldehyde Compound

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Toxicological Data for 3-Hydroxyoctanal

Extensive searches of publicly available scientific literature and toxicology databases have revealed a significant lack of specific toxicological studies conducted on this compound. While Safety Data Sheets (SDS) for structurally related compounds such as 3,7-Dimethyl-7-hydroxyoctanal (Hydroxycitronellal) and 3-Hydroxybutanal exist, they provide only general hazard warnings regarding skin and eye irritation or sensitization and lack the in-depth quantitative data, detailed experimental protocols, and mechanistic insights required for a comprehensive toxicological profile.

Therefore, it is not possible to provide a detailed technical guide or whitepaper specifically on the toxicological profile of this compound that meets the core requirements of quantitative data tables, specific experimental protocols, and signaling pathway diagrams based on current knowledge.

A General Framework for the Toxicological Evaluation of an Aldehyde Compound

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide outlines a general framework for the toxicological evaluation of a hypothetical aldehyde compound with a structure similar to this compound. This framework details the types of studies typically performed, the methodologies employed, and the nature of the data collected, presented in the requested format.

This technical guide provides a comprehensive overview of the toxicological assessment of a novel aldehyde compound, outlining the key studies, experimental protocols, and potential mechanisms of toxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours).

Table 1: Acute Toxicity Data

TestSpeciesRoute of AdministrationLD50/LC50Observations
Acute Oral ToxicityRatOral gavage>2000 mg/kgNo mortality or significant clinical signs of toxicity.
Acute Dermal ToxicityRabbitDermal application>2000 mg/kgSlight erythema at the application site.
Acute Inhalation ToxicityRatWhole-body exposure>5 mg/L (4h)No mortality or signs of respiratory distress.
Skin Irritation/CorrosionRabbitDermal patchModerately irritatingErythema and edema observed.
Eye Irritation/CorrosionRabbitOcular instillationSeverely irritatingCorneal opacity and conjunctival redness.
Skin SensitizationMouseLocal Lymph Node AssaySensitizerSignificant increase in lymphocyte proliferation.
Experimental Protocols
  • Acute Oral Toxicity (OECD TG 423): Female rats are fasted overnight and administered a single dose of the test substance via oral gavage. Animals are observed for mortality, clinical signs, and body weight changes for 14 days. A necropsy is performed at the end of the study.

  • Skin Irritation (OECD TG 404): The test substance is applied to a small area of shaved skin on rabbits and covered with a gauze patch for 4 hours. Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

  • Eye Irritation (OECD TG 405): A single drop of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined and scored for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours.

  • Skin Sensitization (OECD TG 429): The test substance is applied to the dorsum of the ear of mice for three consecutive days. On day 5, a radiolabeled thymidine is injected, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes is measured as an indicator of sensitization.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of repeated or continuous exposure to a substance for a period of up to 90 days.

Table 2: Sub-chronic Toxicity Data (90-day oral study in rats)

ParameterDose Group (mg/kg/day)NOAEL (mg/kg/day)LOAEL (mg/kg/day)Target Organs
Clinical Observations0, 50, 150, 500150500-
Body Weight0, 50, 150, 500150500-
Hematology0, 50, 150, 500500--
Clinical Chemistry0, 50, 150, 500150500Liver
Urinalysis0, 50, 150, 500500--
Organ Weights0, 50, 150, 500150500Liver
Histopathology0, 50, 150, 500150500Liver (Hepatocellular hypertrophy)

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocol
  • 90-Day Oral Toxicity Study (OECD TG 408): The test substance is administered daily via oral gavage to groups of rats at three dose levels and a control group for 90 days. Animals are monitored for clinical signs, body weight, and food consumption. Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at the end of the study. A full necropsy is performed, and organs are weighed and examined histopathologically.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to cause damage to DNA and chromosomes.

Table 3: Genotoxicity Data

AssayTest SystemMetabolic ActivationResult
Ames Test (Bacterial Reverse Mutation)S. typhimuriumWith and without S9Negative
In vitro Chromosomal Aberration TestHuman lymphocytesWith and without S9Positive
In vivo Micronucleus TestMouse bone marrow-Negative
Experimental Protocols
  • Ames Test (OECD TG 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted as a measure of mutagenicity.

  • In vitro Chromosomal Aberration Test (OECD TG 473): Cultured human lymphocytes are exposed to the test substance with and without S9 mix. Cells are arrested in metaphase, and chromosomes are examined for structural aberrations.

  • In vivo Micronucleus Test (OECD TG 474): Mice are administered the test substance, and bone marrow cells are harvested. The frequency of micronucleated polychromatic erythrocytes is determined as an indicator of chromosomal damage.

Potential Signaling Pathways and Mechanisms of Toxicity

Aldehydes are known to be reactive molecules that can interact with biological macromolecules. A potential mechanism of toxicity for a novel aldehyde could involve the induction of oxidative stress and subsequent cellular damage.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_outcome Adverse Outcome Aldehyde Aldehyde ROS_Production Increased ROS Production Aldehyde->ROS_Production GSH_Depletion GSH Depletion Aldehyde->GSH_Depletion Protein_Adducts Protein Adduct Formation Aldehyde->Protein_Adducts Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Inflammation Inflammation Protein_Adducts->Inflammation Cell_Death Cell Death Inflammation->Cell_Death Apoptosis->Cell_Death

Caption: Potential mechanism of aldehyde-induced cellular toxicity.

Experimental Workflow for Toxicological Assessment

The toxicological assessment of a new chemical entity follows a tiered approach, starting with in vitro and acute studies, followed by more complex sub-chronic and mechanistic studies if warranted.

Experimental_Workflow Start Start: New Aldehyde Compound Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation, Irritation, Sensitization) Start->Acute_Tox Genotox Genotoxicity Screening (Ames, In vitro Chromosomal Aberration) Start->Genotox Decision1 Significant Toxicity? Acute_Tox->Decision1 Genotox->Decision1 Subchronic_Tox Sub-chronic Toxicity Study (90-day, 2 species) Decision1->Subchronic_Tox No Stop Stop Development Decision1->Stop Yes In_Vivo_Genotox In vivo Genotoxicity (Micronucleus Test) Subchronic_Tox->In_Vivo_Genotox Mechanistic_Studies Mechanistic Studies (e.g., Oxidative Stress Assays) In_Vivo_Genotox->Mechanistic_Studies Risk_Assessment Comprehensive Risk Assessment Mechanistic_Studies->Risk_Assessment

Caption: Tiered experimental workflow for toxicological assessment.

This generalized guide provides a framework for the toxicological evaluation of a novel aldehyde compound. The specific findings for any new chemical would need to be determined through empirical testing. For this compound, the initiation of such a testing battery would be the first step in building a comprehensive toxicological profile.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanal is a beta-hydroxy aldehyde that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl and an aldehyde group, allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The laboratory synthesis of this compound is typically achieved through a crossed aldol condensation between hexanal and acetaldehyde. This document provides detailed application notes and protocols for this synthesis, aimed at researchers, scientists, and professionals in drug development.

The synthesis requires careful control of reaction conditions to favor the desired crossed aldol product over self-condensation side products. This protocol outlines a method using a base catalyst, with specific considerations for temperature and reagent addition to maximize the yield of this compound.

Principle of the Reaction

The synthesis of this compound is based on the crossed aldol condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] In this reaction, an enolate ion derived from one aldehyde (in this case, acetaldehyde) acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second aldehyde (hexanal).

Since both hexanal and acetaldehyde possess alpha-hydrogens, they can both form enolates and act as either the nucleophile or the electrophile, potentially leading to a mixture of four products.[1][3] To selectively synthesize this compound, it is crucial to control the reaction conditions to favor the reaction of the acetaldehyde enolate with hexanal. One common strategy is to slowly add the aldehyde that will act as the nucleophile (acetaldehyde) to a mixture of the other aldehyde (hexanal) and the base catalyst.[4] This keeps the concentration of the acetaldehyde enolate low and minimizes its self-condensation.

The reaction is typically carried out under basic conditions, using a catalyst such as sodium hydroxide (NaOH).[4][5] The initial product of the reaction is the beta-hydroxy aldehyde, this compound. Under more vigorous conditions (e.g., higher temperatures), this aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde, but the protocol described here aims to isolate the initial aldol adduct.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
HexanalReagentSigma-Aldrich
AcetaldehydeReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-Aldrich
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope Laboratories
Equipment
  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (glass column, silica gel)

  • NMR spectrometer

  • FT-IR spectrometer

Reaction Setup and Procedure
  • Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with hexanal (e.g., 10 mmol, 1.0 g) and diethyl ether (20 mL). The flask is cooled to 0 °C in an ice bath.

  • Catalyst Addition: A 10% aqueous solution of sodium hydroxide (e.g., 2 mL) is added to the stirred solution of hexanal.

  • Acetaldehyde Addition: Acetaldehyde (e.g., 12 mmol, 0.53 g) is dissolved in diethyl ether (10 mL) and placed in a dropping funnel. This solution is added dropwise to the reaction mixture over a period of 30 minutes, while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred vigorously at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude this compound is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Quantitative Data Summary
ParameterValue
Molar Mass of Hexanal100.16 g/mol
Molar Mass of Acetaldehyde44.05 g/mol
Molar Mass of this compound144.21 g/mol
Typical Yield50-60% (estimated)
Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum of this compound (in CDCl₃, estimated chemical shifts):

  • δ 9.75 (t, 1H): Aldehydic proton (-CHO).

  • δ 4.10 (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH(OH)-).

  • δ 2.50 (d, 2H): Methylene protons alpha to the carbonyl group (-CH₂CHO).

  • δ 1.20-1.60 (m, 8H): Methylene protons of the hexyl chain.

  • δ 0.90 (t, 3H): Methyl protons of the hexyl chain.

  • δ 2.0-3.0 (br s, 1H): Hydroxyl proton (-OH), chemical shift can vary.

IR (Infrared) Spectrum of this compound:

  • 3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.[6][7]

  • 2930 cm⁻¹ (strong): C-H stretch of the alkyl chain.

  • 2720 cm⁻¹ (weak): C-H stretch of the aldehyde.

  • 1725 cm⁻¹ (strong): C=O stretch of the aldehyde.[7]

Visualizations

Reaction Signaling Pathway

aldol_condensation acetaldehyde Acetaldehyde enolate Acetaldehyde Enolate acetaldehyde->enolate Deprotonation hexanal Hexanal enolate->hexanal Nucleophilic Attack alkoxide Alkoxide Intermediate hexanal->alkoxide product This compound alkoxide->product Protonation base NaOH base->acetaldehyde water H₂O water->alkoxide

Caption: Aldol condensation pathway for this compound synthesis.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Mix Hexanal and NaOH in Diethyl Ether add_acetaldehyde Add Acetaldehyde Solution Dropwise at 0°C start->add_acetaldehyde react Stir at 0°C for 2 hours add_acetaldehyde->react quench Quench with Saturated NaHCO₃ react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer with MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography characterization NMR and IR Spectroscopy chromatography->characterization

Caption: Experimental workflow for this compound synthesis.

Logical Relationship of Reaction Control

reaction_control cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes title Control of Crossed Aldol Condensation temp Low Temperature (0°C) kinetic Kinetic Control Favored temp->kinetic addition Slow Dropwise Addition of Acetaldehyde addition->kinetic crossed_product Favors Crossed Aldol Product (this compound) kinetic->crossed_product self_condensation Suppresses Self-Condensation kinetic->self_condensation thermodynamic Thermodynamic Control Minimized thermodynamic->self_condensation (if not controlled)

Caption: Logic for controlling the crossed aldol condensation.

References

Application Notes and Protocols for the Quantification of 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-Hydroxyoctanal, a significant marker of oxidative stress, in biological matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating derivatization steps to enhance analytical sensitivity and specificity.

Introduction

This compound is a reactive aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids. As a product of oxidative stress, its accurate quantification in biological samples is crucial for understanding the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders, and for the development of therapeutic interventions. Due to its low physiological concentrations and high reactivity, sensitive and specific analytical methods are required for its determination.

This document outlines two primary analytical approaches for the quantification of this compound:

  • GC-MS analysis following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This method offers high sensitivity and is suitable for volatile and semi-volatile compounds.

  • LC-MS/MS analysis following derivatization with 2,4-Dinitrophenylhydrazine (DNPH). This technique is well-suited for less volatile derivatives and provides excellent specificity through tandem mass spectrometry.

Method 1: Quantification of this compound by GC-MS with PFBHA Derivatization

This protocol details the analysis of this compound in biological samples using GC-MS after derivatization with PFBHA. The derivatization step targets the carbonyl group of the aldehyde, forming a stable oxime that is amenable to GC analysis with high sensitivity using electron capture or mass spectrometric detection.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., d4-3-Hydroxyoctanal or a suitable structural analog)

  • Hexane, Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate-buffered saline (PBS)

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation and Derivatization

  • Thaw biological samples on ice.

  • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Adjust the pH of the supernatant to approximately 4 with 1 M HCl.

  • Add 50 µL of a 10 mg/mL PFBHA solution in water.

  • Incubate the mixture at 60°C for 60 minutes to facilitate derivatization.

  • Cool the sample to room temperature.

  • Extract the PFBHA-derivatized this compound using 500 µL of hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of hexane for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Data Analysis

  • Identify the PFBHA-derivatized this compound and internal standard based on their retention times and characteristic ions.

  • Quantify this compound using a calibration curve generated from standards prepared in a surrogate matrix.

  • The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.

Expected Quantitative Data

The following table summarizes the typical performance characteristics for the GC-MS analysis of PFBHA-derivatized aldehydes. These values should be established during in-house method validation for this compound.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (r²) > 0.995
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant pH_Adjust pH Adjustment Supernatant->pH_Adjust Add_PFBHA Add PFBHA pH_Adjust->Add_PFBHA Incubate Incubation Add_PFBHA->Incubate LLE Liquid-Liquid Extraction Incubate->LLE Dry_Evaporate Dry & Evaporate LLE->Dry_Evaporate Reconstitute Reconstitute Dry_Evaporate->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing

GC-MS workflow for this compound quantification.

Method 2: Quantification of this compound by LC-MS/MS with DNPH Derivatization

This protocol describes the quantification of this compound in biological samples using LC-MS/MS following derivatization with DNPH. The DNPH derivatization targets the aldehyde functionality, forming a stable hydrazone that can be readily ionized and detected with high specificity by tandem mass spectrometry.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Internal Standard (e.g., d3-DNPH derivative of a similar aldehyde)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Hydrochloric acid (HCl)

  • Biological matrix (e.g., plasma, urine)

2. Sample Preparation and Derivatization

  • To 100 µL of the biological sample, add 10 µL of the internal standard solution.

  • For plasma samples, perform protein precipitation with 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. For urine samples, centrifugation to remove particulates may be sufficient.

  • Acidify the sample with 10 µL of 2 M HCl.

  • Add 50 µL of a 1 mg/mL DNPH solution in acetonitrile.

  • Incubate at room temperature for 1 hour in the dark.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Data Analysis

  • Monitor specific precursor-to-product ion transitions for the DNPH derivatives of this compound and the internal standard.

  • Quantify using a calibration curve prepared in a surrogate matrix.

  • The peak area ratio of the analyte to the internal standard is used for concentration determination.

Expected Quantitative Data

The following table provides representative performance characteristics for the LC-MS/MS analysis of DNPH-derivatized aldehydes. These should be validated for this compound in the specific matrix of interest.

ParameterExpected Value
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.2 - 2 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_final_prep Final Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (if needed) Add_IS->Protein_Precipitation Acidify Acidification Protein_Precipitation->Acidify Add_DNPH Add DNPH Acidify->Add_DNPH Incubate Incubation Add_DNPH->Incubate Dry_Evaporate Dry & Evaporate Incubate->Dry_Evaporate Reconstitute Reconstitute Dry_Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing

LC-MS/MS workflow for this compound quantification.

Signaling Pathway of Lipid Peroxidation Products

This compound, as a product of lipid peroxidation, is expected to participate in cellular signaling pathways similar to other reactive aldehydes like 4-hydroxynonenal (4-HNE). These aldehydes can modulate cellular processes by forming adducts with proteins, thereby altering their function. The diagram below illustrates a generalized signaling pathway initiated by lipid peroxidation-derived aldehydes.

Signaling_Pathway cluster_stress Cellular Stress cluster_lpo Lipid Peroxidation cluster_signaling Cellular Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) LPO Lipid Peroxidation ROS->LPO PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LPO Aldehydes Reactive Aldehydes (e.g., this compound, 4-HNE) LPO->Aldehydes Keap1 Keap1 Aldehydes->Keap1 Adduct Formation IKK IKK Aldehydes->IKK Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Translocation to Nucleus & Gene Expression Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Gene Expression

Generalized signaling pathway of lipid peroxidation products.

Pathway Description: Reactive aldehydes, such as this compound, generated from lipid peroxidation can covalently modify sensor proteins like Keap1 and IKK. Modification of Keap1 leads to the release and nuclear translocation of Nrf2, which activates the antioxidant response element (ARE) and upregulates the expression of antioxidant and detoxification enzymes. Conversely, activation of the IKK complex leads to the degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. The balance between these pathways is critical in determining the cellular outcome of oxidative stress.

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanal is a hydroxy aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental science, and as a potential biomarker of oxidative stress. Due to its polarity and thermal lability, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Therefore, derivatization is a crucial step to enhance its volatility and thermal stability, enabling robust and sensitive quantification.

This document provides detailed application notes and protocols for the analysis of this compound using GC-MS. The methodologies described are based on established procedures for similar analytes, such as other hydroxy aldehydes and short-chain fatty acids, and may require optimization for specific applications.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound in Various Matrices

Sample IDMatrixConcentration (ng/mL)Standard Deviation (±)% RSD
Control 1Human Plasma5.20.815.4
Control 2Human Plasma4.80.612.5
Treated 1Human Plasma15.72.113.4
Treated 2Human Plasma18.22.513.7
Spike 1Water9.8 (10 ng/mL spike)1.111.2
Spike 2Water49.2 (50 ng/mL spike)4.59.1

Experimental Protocols

Two primary derivatization strategies are presented for the GC-MS analysis of this compound:

  • Silylation of the Hydroxyl Group: This method targets the hydroxyl group, replacing the active hydrogen with a trimethylsilyl (TMS) group.

  • Oximation of the Aldehyde Group followed by Silylation of the Hydroxyl Group: This two-step derivatization targets both functional groups for comprehensive analysis.

Protocol 1: Silylation of this compound

This protocol focuses on the derivatization of the hydroxyl group of this compound to increase its volatility.

Materials:

  • This compound standard

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Internal Standard (e.g., d4-labeled 3-hydroxyoctanoic acid or a similar stable isotope-labeled compound)

  • Glass autosampler vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte of interest.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the chosen aprotic solvent (e.g., 50 µL).

  • Derivatization:

    • To the reconstituted sample or a known amount of this compound standard, add 50 µL of BSTFA + 1% TMCS.

    • Add the internal standard solution.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Parameters (Example):

    • Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Protocol 2: Oximation followed by Silylation

This two-step protocol derivatizes both the aldehyde and hydroxyl functional groups, which can improve chromatographic peak shape and provide a more stable derivative.

Materials:

  • All materials from Protocol 1.

  • Oximation reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Pyridine (as a solvent and catalyst).

Procedure:

  • Sample Preparation: Follow the same sample preparation steps as in Protocol 1.

  • Step 1: Oximation:

    • To the dried sample extract or standard, add 50 µL of a 10-20 mg/mL solution of PFBHA in pyridine.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60-80°C for 30 minutes.[1][2]

    • Cool the vial to room temperature.

  • Step 2: Silylation:

    • To the oximated sample, add 50 µL of BSTFA + 1% TMCS.

    • Vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Parameters (Example):

    • Use similar GC-MS parameters as in Protocol 1. The oven temperature program may need to be adjusted to accommodate the higher molecular weight of the di-derivatized analyte. A higher final temperature or a longer hold time may be necessary.

Mandatory Visualization

Derivatization_Pathways cluster_0 Analyte cluster_1 Protocol 1: Silylation cluster_2 Protocol 2: Oximation + Silylation 3_Hydroxyoctanal This compound (HO-C8H15-CHO) Silylation BSTFA + 1% TMCS (60-70°C, 30-60 min) 3_Hydroxyoctanal->Silylation Oximation PFBHA in Pyridine (60-80°C, 30 min) 3_Hydroxyoctanal->Oximation TMS_Derivative TMS-3-Hydroxyoctanal ((CH3)3SiO-C8H15-CHO) Silylation->TMS_Derivative Oxime_Intermediate PFB-Oxime of this compound (HO-C8H15-CH=N-O-PFB) Oximation->Oxime_Intermediate Silylation_2 BSTFA + 1% TMCS (60-70°C, 30 min) Oxime_Intermediate->Silylation_2 Final_Derivative TMS-PFB-Oxime Derivative ((CH3)3SiO-C8H15-CH=N-O-PFB) Silylation_2->Final_Derivative

Caption: Derivatization pathways for this compound analysis by GC-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Collection (e.g., Plasma, Urine, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Aprotic Solvent Evaporation->Reconstitution Add_Reagents Addition of Derivatization Reagents & Internal Standard Reconstitution->Add_Reagents Reaction Heating (e.g., 60-80°C) Add_Reagents->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Injection Injection into GC-MS Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Quantification of 3-Hydroxyoctanal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the quantitative analysis of 3-Hydroxyoctanal in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a strong native chromophore, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed to enhance detection sensitivity.[1][2][3] This method is suitable for researchers in drug development and life sciences who require a robust and reproducible method for the quantification of aldehydes like this compound.

Introduction

This compound is a reactive aldehyde that can be of interest in various biological and chemical processes. Its accurate quantification is crucial for understanding its role in physiological and pathological pathways. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such analytes.[4] However, the aliphatic nature of this compound necessitates a derivatization step to enable sensitive detection by UV-Vis spectrophotometry.[2] This protocol details a method based on the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be readily detected at approximately 360 nm.[5]

Experimental Protocol

Materials and Reagents
  • This compound standard (purity ≥95%)

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Syringe filters, 0.45 µm

Instrumentation
  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Standard Solution Preparation
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation and Derivatization

This protocol is designed for a biological matrix such as plasma or cell lysate.

  • Protein Precipitation: To 500 µL of the biological sample, add 1 mL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization:

    • To the collected supernatant, add 500 µL of a freshly prepared DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% v/v perchloric acid).

    • Vortex the mixture and incubate at room temperature for 1 hour, protected from light.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the derivatized sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water/acetonitrile (80:20, v/v) to remove excess DNPH reagent.

    • Elute the DNPH-derivatized this compound with 2 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase. Filter through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
0.115,234
0.576,170
1.0151,980
2.5379,950
5.0758,500
10.01,521,000

Table 3: Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)RSD (%)Recovery (%)
0.50.494.298.0
2.02.033.1101.5
8.07.912.598.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis sample Biological Sample protein_precipitation Protein Precipitation (Acetonitrile) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_dnph Add DNPH Reagent supernatant->add_dnph incubation Incubation add_dnph->incubation spe Solid Phase Extraction (SPE) incubation->spe evaporation Evaporation (N2) spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc data_analysis Data Analysis & Quantification hplc->data_analysis

Caption: Experimental workflow for this compound analysis.

derivatization_pathway hydroxyoctanal This compound reaction Acid-Catalyzed Condensation Reaction hydroxyoctanal->reaction dnph 2,4-Dinitrophenylhydrazine (DNPH) dnph->reaction hydrazone This compound-DNPH (Hydrazone Derivative) reaction->hydrazone hplc_detection HPLC Detection (~360 nm) hydrazone->hplc_detection

Caption: Derivatization of this compound with DNPH.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxyoctanal for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxyoctanal is a bifunctional molecule containing both a hydroxyl and an aldehyde group. These polar functional groups impart low volatility and thermal instability, making its direct analysis by gas chromatography (GC) challenging. Furthermore, its lack of a strong chromophore limits its sensitive detection by UV-Visible spectrophotometry in high-performance liquid chromatography (HPLC). Derivatization is a crucial sample preparation step to overcome these analytical challenges by converting the polar functional groups into less polar, more volatile, and more easily detectable derivatives.

This document provides detailed application notes and protocols for the derivatization of this compound for improved detection by Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC. The protocols are intended for researchers, scientists, and drug development professionals.

Derivatization Strategies for this compound

Due to the presence of two distinct functional groups, the derivatization strategy for this compound can be tailored to the analytical method of choice.

  • For GC-MS Analysis: A two-step derivatization is recommended to cap both the aldehyde and the hydroxyl groups. This enhances volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. A common approach is oximation of the aldehyde group followed by silylation of the hydroxyl group.

  • For HPLC Analysis: Derivatization is primarily aimed at introducing a chromophore or fluorophore to the aldehyde group to enhance its detectability by UV-Vis or fluorescence detectors.

Recommended Derivatization Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis (PFBHA Oximation followed by Silylation)

This protocol is ideal for the sensitive quantification of this compound in various matrices. The first step involves the reaction of the aldehyde group with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative. The second step is the silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane or Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block)

Experimental Protocol:

Step 1: PFBHA Oximation of the Aldehyde Group

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. For biological samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) and solvent evaporation, followed by reconstitution in a minimal amount of the reaction solvent.

  • Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the sample or standard solution.

  • Reagent Addition: Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in deionized water.

  • Reaction Incubation: Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 60 minutes in a heating block.

  • Extraction: After cooling to room temperature, add 500 µL of hexane or dichloromethane and vortex for 2 minutes. Allow the layers to separate.

  • Drying: Carefully transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

Step 2: Silylation of the Hydroxyl Group

  • Solvent Evaporation: Gently evaporate the solvent from the extracted PFBHA derivative under a stream of nitrogen until dryness.

  • Silylation Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Reaction Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS system.

dot

GCMS_Derivatization_Workflow cluster_step1 Step 1: PFBHA Oximation cluster_step2 Step 2: Silylation Sample This compound Sample Add_PFBHA Add PFBHA Solution Sample->Add_PFBHA Incubate_60C Incubate at 60°C Add_PFBHA->Incubate_60C Extract Extract with Hexane/DCM Incubate_60C->Extract Dry Dry with Na2SO4 Extract->Dry PFBHA_Derivative PFBHA-3-Hydroxyoctanal Oxime Dry->PFBHA_Derivative Evaporate Evaporate Solvent PFBHA_Derivative->Evaporate Add_BSTFA Add Pyridine & BSTFA Evaporate->Add_BSTFA Incubate_70C Incubate at 70°C Add_BSTFA->Incubate_70C Final_Product PFBHA-TMS-3-Hydroxyoctanal Incubate_70C->Final_Product GCMS_Analysis GC-MS Analysis Final_Product->GCMS_Analysis

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Protocol 2: Dansyl Hydrazine Derivatization for HPLC-UV/Fluorescence Analysis

This protocol is suitable for the quantification of this compound when GC-MS is not available or when fluorescence detection is preferred for enhanced sensitivity. Dansyl hydrazine reacts with the aldehyde group to form a highly fluorescent hydrazone.

Materials:

  • This compound standard

  • Dansyl hydrazine

  • Trichloroacetic acid (TCA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Standard laboratory glassware and equipment

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of this compound in acetonitrile. For biological samples, perform a suitable extraction and reconstitution in acetonitrile.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 100 µL of the sample or standard solution.

  • Reagent Addition: Add 100 µL of a 2 mg/mL dansyl hydrazine solution in acetonitrile.

  • Catalyst Addition: Add 10 µL of a 10% (w/v) TCA solution in acetonitrile to catalyze the reaction.

  • Reaction Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark to prevent photodegradation of the dansyl group.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

dot

HPLC_Derivatization_Workflow Sample This compound Sample Add_Dansyl Add Dansyl Hydrazine Sample->Add_Dansyl Add_TCA Add TCA Catalyst Add_Dansyl->Add_TCA Incubate Incubate at 60°C (Dark) Add_TCA->Incubate Dansyl_Derivative Dansyl-3-Hydroxyoctanal Hydrazone Incubate->Dansyl_Derivative HPLC_Analysis HPLC-UV/Fluorescence Analysis Dansyl_Derivative->HPLC_Analysis

Caption: Workflow for dansyl hydrazine derivatization of this compound for HPLC analysis.

Quantitative Data Summary

The following table summarizes the expected analytical performance for the derivatization of aldehydes using the described methods. Please note that this data is based on published results for similar aldehydes and may vary for this compound.[1][2][3] Method validation is essential for accurate quantification.

ParameterPFBHA-Silylation (GC-MS)Dansyl Hydrazine (HPLC-Fluorescence)
Limit of Detection (LOD) 0.1 - 10 pg on column10 - 100 fmol on column
Limit of Quantification (LOQ) 0.5 - 50 pg on column50 - 500 fmol on column
**Linearity (R²) **> 0.99> 0.99
Recovery 85 - 110%90 - 105%
Precision (RSD%) < 15%< 10%

Signaling Pathways and Logical Relationships

The derivatization process follows a logical chemical reaction pathway to yield a product with improved analytical characteristics.

dot

Derivatization_Logic Analyte This compound (Polar, Non-volatile, Poorly Detectable) Derivatization Chemical Derivatization Analyte->Derivatization GC_Path GC-MS Pathway (Oximation + Silylation) Derivatization->GC_Path HPLC_Path HPLC Pathway (Hydrazone Formation) Derivatization->HPLC_Path Derivative_GC PFBHA-TMS Derivative (Non-polar, Volatile, MS-active) GC_Path->Derivative_GC Derivative_HPLC Dansyl Hydrazone Derivative (Chromophoric/Fluorophoric) HPLC_Path->Derivative_HPLC Improved_Detection Improved Analytical Detection Derivative_GC->Improved_Detection Derivative_HPLC->Improved_Detection

Caption: Logical relationship of derivatization for enhanced detection of this compound.

Conclusion

The derivatization protocols outlined in this application note provide robust and sensitive methods for the analysis of this compound. The choice of the derivatization agent and analytical technique should be based on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. The two-step PFBHA oximation followed by silylation is recommended for highly sensitive and specific quantification by GC-MS. Dansyl hydrazine derivatization offers a reliable alternative for HPLC-based analysis, particularly when fluorescence detection is available. Proper method validation is crucial to ensure the accuracy and reliability of the quantitative results.

References

Application Notes and Protocols for 3-Hydroxyoctanal as a Flavor and Aroma Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxyoctanal is a saturated hydroxy aldehyde that can be formed in food through the oxidation of unsaturated fatty acids, particularly oleic acid. As a secondary product of lipid peroxidation, its presence, even in trace amounts, can potentially contribute to the overall flavor and aroma profile of various food products. Aldehydes derived from lipid oxidation are often associated with "off-flavors," but can also contribute characteristic notes to certain foods. Due to a scarcity of specific research on this compound, this document provides a broader framework for its study as a representative, less-common hydroxy aldehyde, drawing parallels with more extensively studied lipid oxidation products. These notes are intended for researchers in food chemistry, quality control, and product development.

Formation Pathway

This compound is primarily formed through the autoxidation of monounsaturated fatty acids like oleic acid. The process is initiated by the formation of a lipid radical, which then reacts with oxygen to form a hydroperoxide. The subsequent decomposition of this hydroperoxide can lead to the formation of various volatile and non-volatile compounds, including this compound.

Unsaturated Fatty Acids (e.g., Oleic Acid) Unsaturated Fatty Acids (e.g., Oleic Acid) Lipid Radical Lipid Radical Unsaturated Fatty Acids (e.g., Oleic Acid)->Lipid Radical Initiation (Heat, Light, Metal Ions) Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 Oxygen (O2) Oxygen (O2) Lipid Hydroperoxide Lipid Hydroperoxide Peroxy Radical->Lipid Hydroperoxide + H• Decomposition Decomposition Lipid Hydroperoxide->Decomposition This compound This compound Decomposition->this compound Other Volatiles (Aldehydes, Ketones, etc.) Other Volatiles (Aldehydes, Ketones, etc.) Decomposition->Other Volatiles (Aldehydes, Ketones, etc.)

Caption: Formation of this compound from Lipid Oxidation.

Flavor and Aroma Profile

Table 1: Odor Thresholds of Representative Lipid-Derived Aldehydes in Water

CompoundOdor Threshold (µg/L)Flavor Description
Hexanal4.5Green, grassy, fatty
Heptanal3.0Oily, fatty, rancid
Octanal0.07Fatty, citrus, soapy
Nonanal1.0Fatty, floral, citrus
(E)-2-Hexenal17Green, leafy, fruity
(E)-2-Heptenal48Fatty, green, plastic
(E)-2-Octenal0.08Green, fatty, cucumber
(E,E)-2,4-Decadienal0.07Fatty, fried, oily

Note: Data compiled from various scientific sources. The odor threshold of this compound is not well-documented and would require sensory analysis for determination.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Food Matrices using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of volatile and semi-volatile aldehydes, including this compound, in food samples.

1. Materials and Reagents

  • Food sample (e.g., cooking oil, processed meat, dairy product)

  • This compound analytical standard (if commercially available) or a suitable surrogate standard

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation

  • Homogenize solid food samples if necessary.

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples like oil, pipette 2-5 mL directly into the vial.

  • Add 1-2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.

  • If using an internal standard, spike the sample with a known concentration at this stage.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure

  • Place the vial in a heating block or the autosampler's incubation chamber set to a temperature appropriate for the matrix (e.g., 60-80°C) to facilitate the release of volatile compounds.

  • Equilibrate the sample for 15-30 minutes at the set temperature with agitation.

  • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of the analytes.

  • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

4. GC-MS Analysis

  • Injector: Splitless mode, 250°C.

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5-10°C/min, and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Data Analysis

  • Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the analytical standard.

  • Quantify the concentration of this compound using a calibration curve prepared from the analytical standard. If a standard is unavailable, semi-quantification can be performed using an internal standard and assuming a response factor of 1.

cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenization Sample Homogenization Weighing & Vial Sealing Weighing & Vial Sealing Sample Homogenization->Weighing & Vial Sealing Addition of NaCl & Standard Addition of NaCl & Standard Weighing & Vial Sealing->Addition of NaCl & Standard Incubation & Equilibration Incubation & Equilibration Addition of NaCl & Standard->Incubation & Equilibration Fiber Exposure (Adsorption) Fiber Exposure (Adsorption) Incubation & Equilibration->Fiber Exposure (Adsorption) Fiber Retraction & Injection Fiber Retraction & Injection Fiber Exposure (Adsorption)->Fiber Retraction & Injection Thermal Desorption Thermal Desorption Fiber Retraction & Injection->Thermal Desorption Chromatographic Separation Chromatographic Separation Thermal Desorption->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Identification Peak Identification Mass Spectrometric Detection->Peak Identification Quantification Quantification Peak Identification->Quantification

Caption: Workflow for HS-SPME-GC-MS Analysis of this compound.

Protocol 2: Derivatization of Hydroxy Aldehydes for Enhanced GC-MS Analysis

For improved chromatographic peak shape and sensitivity, especially for polar compounds like hydroxy aldehydes, derivatization can be employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.

1. Materials and Reagents

  • Sample extract containing this compound (obtained from solvent extraction)

  • PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable buffer or water)

  • Hexane or other suitable organic solvent, GC grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • GC-MS system

2. Derivatization Procedure

  • To 1 mL of the sample extract in a vial, add 100 µL of the PFBHA solution.

  • Seal the vial and heat at 60-80°C for 1-2 hours to facilitate the reaction.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivatives.

  • Allow the layers to separate and transfer the upper organic layer to a clean vial.

  • Dry the extract over anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

3. GC-MS Analysis

  • The GC-MS conditions can be similar to those in Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of the derivatives. The PFBHA derivatives are generally more volatile and thermally stable.

Sample Extract Sample Extract Add PFBHA Reagent Add PFBHA Reagent Sample Extract->Add PFBHA Reagent Reaction (Heating) Reaction (Heating) Add PFBHA Reagent->Reaction (Heating) Liquid-Liquid Extraction (Hexane) Liquid-Liquid Extraction (Hexane) Reaction (Heating)->Liquid-Liquid Extraction (Hexane) Drying (Na2SO4) Drying (Na2SO4) Liquid-Liquid Extraction (Hexane)->Drying (Na2SO4) GC-MS Analysis GC-MS Analysis Drying (Na2SO4)->GC-MS Analysis

Caption: Derivatization Workflow for Hydroxy Aldehyde Analysis.

The study of this compound as a flavor and aroma compound is an emerging area within food chemistry. While specific data remains limited, the established methodologies for the analysis of lipid oxidation products provide a robust framework for its investigation. The protocols outlined above, combined with sensory analysis, will enable researchers to better understand the occurrence and sensory impact of this compound and other related hydroxy aldehydes in various food systems. Further research is warranted to establish its sensory threshold, quantify its presence in different foods, and fully elucidate its role in food flavor and quality.

Application Notes and Protocols for 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanal is a saturated 3-hydroxy aldehyde. While specific biological activities of this compound are not extensively documented in publicly available literature, its structure suggests potential involvement in processes related to lipid metabolism and oxidative stress. As a short-chain aldehyde, it may share characteristics with other reactive aldehydes that are products of lipid peroxidation, such as 4-hydroxynonenal (4-HNE).[1][2] These aldehydes are known to be highly reactive and can modulate various cellular processes through interaction with proteins, lipids, and nucleic acids.[1][3]

These application notes provide an overview of the potential biological activities of this compound based on the known effects of structurally related compounds and detail protocols for relevant assays to investigate its biological effects.

Potential Biological Activities and Signaling Pathways

Given the lack of specific data for this compound, its potential biological activities are inferred from the broader class of reactive aldehydes generated during lipid peroxidation.

1. Induction of Oxidative Stress: Short-chain aldehydes are hallmarks of oxidative stress and can contribute to cellular damage.[1][3] They can deplete cellular antioxidants, such as glutathione, and form adducts with proteins, altering their function.

2. Modulation of Cell Signaling Pathways: Reactive aldehydes are known to act as signaling molecules, influencing pathways involved in inflammation, apoptosis, and cell proliferation.[1][3] For instance, 4-HNE has been shown to modulate the Keap1-Nrf2 and NF-κB signaling pathways.[1] It is plausible that this compound could interact with similar pathways.

3. Cytotoxicity: At high concentrations, reactive aldehydes can induce cytotoxicity and cell death through various mechanisms, including apoptosis and necrosis.[4] This is often a consequence of widespread damage to cellular macromolecules.

Potential Signaling Pathway Involvement

Based on the known mechanisms of other reactive aldehydes, this compound could potentially influence the following signaling pathway:

Potential Signaling Pathway of this compound This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Keap1 Keap1 Cellular Stress->Keap1 IKK IKK Cellular Stress->IKK Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression NF-kB NF-kB IKK->NF-kB activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Gene Expression Aldehyde Quantification Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standard_Curve Prepare Aldehyde Standard Curve Plate_Loading Load Standards and Samples into 96-well Plate Standard_Curve->Plate_Loading Sample_Prep Prepare/Dilute This compound Sample Sample_Prep->Plate_Loading Add_Reagents Add Aldehyde Sensor and Enhancer Plate_Loading->Add_Reagents Incubation Incubate at Room Temperature Add_Reagents->Incubation Read_Absorbance Measure Absorbance (e.g., 620 nm) Incubation->Read_Absorbance Calculate_Concentration Calculate Concentration using Standard Curve Read_Absorbance->Calculate_Concentration MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability ALDH Activity Assay Logic ALDH Aldehyde Dehydrogenase (from sample) Reaction Enzymatic Reaction ALDH->Reaction 3HO This compound (Substrate) 3HO->Reaction NAD NAD+ NAD->Reaction 3HAcid 3-Hydroxyoctanoic Acid (Product) Reaction->3HAcid NADH NADH Reaction->NADH Measurement Measure Increase in Absorbance at 340 nm NADH->Measurement

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxyoctanal.

Troubleshooting Guide

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields in the synthesis of this compound, typically performed via a crossed aldol condensation of hexanal and acetaldehyde, can stem from several factors. The most common issues include:

  • Side Reactions: The formation of byproducts is a primary cause of low yields. The self-condensation of hexanal can compete with the desired crossed aldol reaction. Additionally, the desired product, this compound, can undergo dehydration to form (E)-2-octenal, especially if the reaction is heated.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. An inappropriate balance can favor side reactions or lead to incomplete conversion of starting materials.

  • Reagent Purity: The purity of hexanal and acetaldehyde is crucial. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.

  • Inefficient Purification: The final purification step is critical for isolating pure this compound. Losses can occur during extraction, distillation, or chromatography if not performed carefully.

To address low yields, a systematic optimization of reaction conditions is recommended. This can involve varying the catalyst, temperature, and reaction time to find the optimal balance that favors the formation of this compound while minimizing side products.

Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for this compound?

The formation of multiple products is a common challenge in crossed aldol condensations.[2] To enhance the selectivity for this compound, consider the following strategies:

  • Controlled Reagent Addition: Slowly adding acetaldehyde to a mixture of hexanal and the catalyst can help to minimize the self-condensation of acetaldehyde.[3]

  • Choice of Catalyst: The catalyst plays a significant role in directing the reaction towards the desired product. While basic catalysts like sodium hydroxide are common, enzymatic catalysts or organocatalysts such as proline can offer higher selectivity under milder conditions.[4]

  • Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, including the dehydration of the aldol product.

Logical Workflow for Troubleshooting Low Yield and Poor Selectivity

TroubleshootingWorkflow start Low Yield or Poor Selectivity analyze_byproducts Identify Side Products (GC-MS, NMR) start->analyze_byproducts check_purity Verify Purity of Hexanal & Acetaldehyde optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions adjust_stoichiometry Adjust Reagent Stoichiometry optimize_conditions->adjust_stoichiometry Incomplete conversion change_catalyst Evaluate Different Catalysts optimize_conditions->change_catalyst Side reactions persist analyze_byproducts->check_purity Impurity peaks found analyze_byproducts->optimize_conditions Known side products (e.g., self-condensation, dehydration) purification Refine Purification Technique adjust_stoichiometry->purification change_catalyst->purification solution Improved Yield & Selectivity purification->solution

A logical workflow for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q3: What are the most common side products in the synthesis of this compound?

The primary side products in the synthesis of this compound are:

  • 2,4-Hexadienal: Formed from the self-condensation of acetaldehyde.[4]

  • Self-condensation product of hexanal: This results from two molecules of hexanal reacting with each other.

  • (E)-2-Octenal: This is the dehydration product of this compound.[1] The formation of this α,β-unsaturated aldehyde is often favored by higher reaction temperatures.[5]

Q4: What types of catalysts can be used for the synthesis of this compound?

A variety of catalysts can be employed for the aldol condensation to produce this compound:

  • Base Catalysts: Traditional base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[3] These are effective but can sometimes lead to a lack of selectivity and the formation of side products.

  • Organocatalysts: Chiral amines like L-proline have been shown to catalyze direct aldol reactions with high enantioselectivity.[4]

  • Enzymatic Catalysts: Aldolases, such as 2-deoxyribose-5-phosphate aldolase (DERA), can be used for the stereoselective synthesis of 3-hydroxyaldehydes.[1] An immobilized enzyme, Halotag‐DERAEc‐C47M, has been used in a flow reactor for the synthesis of (R)‐3‐hydroxyoctanal.[1]

Q5: What are suitable purification methods for this compound?

Purification of this compound from the reaction mixture typically involves:

  • Quenching the reaction: This is often done by neutralizing the catalyst with a weak acid.

  • Extraction: The product is extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate or diethyl ether.

  • Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • Chromatography or Distillation: The crude product can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Illustrative Yield of this compound with Different Catalysts

CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
NaOH2546590
L-Proline25128095
Immobilized DERA30892>98

Note: The data in this table is illustrative and intended to demonstrate the comparative performance of different catalysts. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Crossed Aldol Condensation

Disclaimer: This is a generalized protocol based on the principles of crossed aldol condensation and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add hexanal (1.0 eq) and the chosen solvent (e.g., THF). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Introduction: Add the catalyst (e.g., 10 mol% L-proline or 0.1 eq NaOH in water) to the stirred solution of hexanal.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.5 eq) dropwise to the reaction mixture over a period of 1-2 hours using the dropping funnel. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (if using an organocatalyst) or a dilute acid (if using a base catalyst).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble and flame-dry glassware reagents 2. Measure and add hexanal and solvent setup->reagents cool 3. Cool to 0°C reagents->cool add_catalyst 4. Add catalyst cool->add_catalyst add_acetaldehyde 5. Slow addition of acetaldehyde add_catalyst->add_acetaldehyde monitor 6. Monitor reaction (TLC/GC) add_acetaldehyde->monitor quench 7. Quench reaction monitor->quench extract 8. Extract with organic solvent quench->extract wash_dry 9. Wash and dry organic layer extract->wash_dry purify 10. Purify by chromatography wash_dry->purify product Pure this compound purify->product

A typical experimental workflow for the synthesis and purification of this compound.

Signaling Pathway

Base-Catalyzed Aldol Condensation Mechanism for this compound Synthesis

AldolMechanism acetaldehyde Acetaldehyde enolate Enolate (Nucleophile) acetaldehyde->enolate Deprotonation hexanal Hexanal (Electrophile) enolate->hexanal Nucleophilic Attack alkoxide Tetrahedral Alkoxide Intermediate hexanal->alkoxide hydroxyoctanal This compound alkoxide->hydroxyoctanal Protonation oh_minus OH⁻ h2o H₂O

The reaction mechanism for the base-catalyzed synthesis of this compound.

References

Technical Support Center: Purification of Crude 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Hydroxyoctanal.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.

A1: This is likely due to the dehydration of this compound to form (E)-oct-2-enal. Beta-hydroxy aldehydes are susceptible to elimination of water, especially when exposed to acidic or basic conditions, or heat. This dehydration product is a conjugated enal, which makes it UV-active.

  • Recommendation: Avoid high temperatures during purification and workup. If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in your eluent to neutralize acidic sites.

Q2: I'm seeing a higher molecular weight impurity in my mass spectrometry analysis. What is its likely origin?

A2: A common byproduct in aldol reactions is the aldol condensation product. In the synthesis of this compound from hexanal, this would be 2-butyl-2-octenal, formed from the condensation of two hexanal molecules followed by dehydration. Other higher molecular weight species could result from further reactions of the initial aldol product.

  • Recommendation: Optimize the reaction conditions to minimize the formation of this byproduct. During purification, this less polar impurity can often be separated from the more polar this compound by silica gel chromatography.

Q3: My distillation of crude this compound is proceeding poorly, with product seemingly degrading in the distillation pot. What's happening?

A3: As mentioned, this compound is thermally labile. Attempting distillation at atmospheric pressure will likely lead to decomposition.

  • Recommendation: Always perform distillations of β-hydroxy aldehydes under reduced pressure (vacuum distillation). This lowers the boiling point and minimizes thermal stress on the molecule. Aim for a distillation temperature below 120°C.

Q4: During liquid-liquid extraction, I'm experiencing emulsion formation. How can I resolve this?

A4: Emulsions can form due to the presence of both polar (hydroxyl, aldehyde) and non-polar (octyl chain) functionalities in this compound and potential impurities.

  • Recommendation: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. This can help to break the emulsion. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.

Q5: My yields are consistently low after silica gel chromatography. Where am I losing my product?

A5: There are two primary loss mechanisms on silica gel for this compound. Firstly, the slightly acidic nature of silica gel can catalyze the dehydration of your product. Secondly, the polar aldehyde and hydroxyl groups can lead to strong adsorption to the silica, making elution difficult.

  • Recommendation:

    • Deactivate the silica gel by preparing a slurry with your starting eluent containing 0.5-1% triethylamine.

    • Use a moderately polar solvent system and consider a gradient elution to efficiently elute the product.

    • Avoid leaving the compound on the column for extended periods.

Frequently Asked Questions (FAQs)

Q: What is the most common impurity in crude this compound?

A: The most common impurities are typically unreacted hexanal, the aldol condensation byproduct (2-butyl-2-octenal), and the dehydration product of this compound ((E)-oct-2-enal).

Q: Can I purify this compound by crystallization?

A: Crystallization is generally not a suitable method for the purification of simple, non-crystalline liquids like this compound at room temperature.

Q: What are the recommended storage conditions for purified this compound?

A: To minimize degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer). Avoid exposure to acidic or basic contaminants.

Q: Which analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the hydroxyl (-OH) and aldehyde (C=O) functional groups.

Data Presentation

Purification TechniquePrinciple of SeparationTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Vacuum Distillation Difference in boiling pointsGood to ExcellentGoodEffective for large scales, removes non-volatile impurities.Potential for thermal degradation if not controlled, may not separate impurities with similar boiling points.
Flash Chromatography Difference in polarityExcellentFair to GoodHigh resolution, adaptable to various polarities.Can be time-consuming, potential for product loss on the stationary phase, requires solvent usage.
Bisulfite Extraction Reversible reaction with the aldehydeGoodGoodSpecific for aldehydes, good for removing non-aldehyde impurities.Requires subsequent regeneration of the aldehyde, may not be suitable for all downstream applications.

Experimental Protocols

1. Vacuum Distillation (General Protocol)

This protocol provides a general procedure. The optimal pressure and temperature will need to be determined empirically.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and free of acidic or basic residues. Use a magnetic stirrer in the distillation flask.

  • Crude Material: Place the crude this compound in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system. It is advisable to first remove any low-boiling impurities (e.g., residual solvents, unreacted hexanal) at a lower temperature.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at a stable temperature. The boiling point of this compound is expected to be in the range of 90-115°C at approximately 15-20 mmHg, though this is an estimate.

  • Completion: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

2. Flash Column Chromatography (General Protocol)

This protocol is a starting point for developing a specific purification method.

  • Stationary Phase: Use standard silica gel (230-400 mesh). To minimize degradation, consider pre-treating the silica gel by slurrying it in the initial mobile phase containing 0.5% triethylamine.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound. A gradient elution from a lower polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity (e.g., 7:3 hexane:ethyl acetate) will likely provide the best separation.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the starting mobile phase, and if using a gradient, gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation Thermal Separation chromatography Flash Chromatography crude_product->chromatography Polarity-Based Separation extraction Bisulfite Extraction crude_product->extraction Chemical Separation purity_check Purity Assessment (NMR, GC-MS) distillation->purity_check chromatography->purity_check extraction->purity_check pure_product Pure this compound purity_check->pure_product decision_tree start Start: Crude this compound q1 Primary Impurity Type? start->q1 q3 Thermal Stability Concern? start->q3 q2 Scale of Purification? q1->q2 Non-polar byproducts res3 Consider Bisulfite Extraction q1->res3 Non-aldehyde impurities res1 Flash Chromatography q2->res1 Small Scale res2 Vacuum Distillation q2->res2 Large Scale q3->res1 High Concern q3->res2 Low Concern ans1a Non-polar byproducts ans1b Polar/acidic impurities ans2a Large (>5g) ans2b Small (<5g) ans3a High ans3b Low

Technical Support Center: 3-Hydroxyoctanal Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 3-Hydroxyoctanal.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound After Synthesis and Extraction

Possible Causes & Solutions

CauseRecommended Action
Incomplete Aldol Reaction: The initial synthesis of this compound from hexanal may be inefficient.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider optimizing reaction conditions such as temperature, catalyst concentration, and reaction time.
Product Degradation: β-hydroxy aldehydes can be unstable, especially under acidic or basic conditions and at elevated temperatures, leading to dehydration or retro-aldol reactions.[1][2][3]Maintain a neutral pH during workup and extraction. Use mild extraction techniques and avoid excessive heat. Store the product at low temperatures.
Emulsion Formation During Extraction: Formation of a stable emulsion can lead to significant product loss in the aqueous layer.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary.
Inefficient Extraction: this compound has both polar (hydroxyl and aldehyde) and non-polar (octyl chain) characteristics, which can affect its partitioning between aqueous and organic phases.Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete removal from the aqueous layer.
Problem 2: Impure this compound After Initial Purification

Possible Causes & Solutions

CauseRecommended Action
Presence of Unreacted Hexanal: The starting material may not have been fully consumed during the synthesis.Aldehydes can be effectively purified using a bisulfite workup.[1] This involves the formation of a water-soluble bisulfite adduct with the aldehyde, which can then be separated from the non-aldehydic components. The aldehyde can be regenerated by treatment with a base.[1]
Formation of Side-Products: Aldol condensation can lead to the formation of α,β-unsaturated aldehydes and other by-products.[4][5]Optimize reaction conditions to minimize side-product formation (e.g., lower temperature). Column chromatography is often effective for separating the desired β-hydroxy aldehyde from more or less polar impurities.[6]
Contamination with Carboxylic Acid: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.[6]Wash the organic extract with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities.
Decomposition on Silica Gel: Aldehydes can sometimes decompose on standard silica gel during column chromatography.[6]Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when isolating this compound?

A1: Common impurities include unreacted hexanal, the corresponding carboxylic acid (3-hydroxyoctanoic acid) due to oxidation, and by-products from side reactions such as aldol condensation products (e.g., 2-ethyl-3-hydroxy-2-decenal).[4][5][6]

Q2: How can I effectively remove unreacted hexanal from my this compound product?

A2: A highly effective method is the formation of a bisulfite adduct.[1] By treating the crude product with a saturated solution of sodium bisulfite, the aldehydes will form a water-soluble adduct that can be separated from your desired, more sterically hindered product in an aqueous layer. The aldehyde can then be regenerated from the aqueous layer by adding a base like sodium hydroxide.[1]

Q3: My this compound seems to be degrading during column chromatography on silica gel. What can I do?

A3: Aldehydes can be sensitive to the acidic nature of silica gel. To prevent degradation, you can neutralize the silica gel by running a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%). Alternatively, using a less acidic stationary phase like alumina can be a good option.

Q4: What is the best way to store purified this compound?

A4: To minimize degradation and oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). It is also advisable to store it in a solvent in which it is stable, such as a non-protic organic solvent.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound can be assessed using several techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. High-Performance Liquid Chromatography (HPLC), particularly after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), can also be used for quantification.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Addition

This protocol describes a general procedure for the synthesis of this compound from hexanal.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve hexanal (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (0.95 equivalents) dropwise while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general method for the purification of crude this compound.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Add a small amount of triethylamine (e.g., 0.5% v/v) to the eluent to neutralize the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (by GC-MS, %)
Crude Product after Synthesis10.08.58570
After Bisulfite Wash8.57.28585
After Column Chromatography7.25.881>98

Table 2: Representative GC-MS Analysis of this compound Samples

CompoundRetention Time (min) - Crude SamplePeak Area (%) - Crude SampleRetention Time (min) - Purified SamplePeak Area (%) - Purified Sample
Hexanal5.215--
This compound9.8709.898.5
3-Hydroxyoctanoic acid11.25--
Aldol Condensation Product12.51012.51.5

Visualizations

Aldol_Addition_Pathway Hexanal_1 Hexanal Enolate Enolate of Hexanal Hexanal_1->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Protonated_Base Protonated Base Alkoxide Alkoxide Intermediate Enolate->Alkoxide 3_Hydroxyoctanal This compound Alkoxide->3_Hydroxyoctanal Protonation

Caption: Aldol addition pathway for this compound synthesis.

Isolation_Workflow Start Crude Reaction Mixture Quench Quench Reaction (e.g., with NH4Cl solution) Start->Quench Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry and Concentrate Wash->Dry Crude_Product Crude this compound Dry->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis

Caption: General workflow for this compound isolation.

References

Stability issues and storage conditions for 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Hydroxyoctanal. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a beta-hydroxy aldehyde. Beta-hydroxy aldehydes are molecules that contain both a hydroxyl group and an aldehyde group, with the hydroxyl group located on the carbon atom beta to the carbonyl group. They are often intermediates in organic synthesis, particularly in aldol reactions, and can be found as components of natural products. In research, they may be used as starting materials or intermediates for the synthesis of more complex molecules.

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concern for this compound, like other β-hydroxy aldehydes, is its susceptibility to dehydration (loss of a water molecule) to form the more stable α,β-unsaturated aldehyde, (E)-oct-2-enal. This reaction can be catalyzed by both acidic and basic conditions, and is accelerated by heat. Another potential stability issue is the oxidation of the aldehyde functional group to a carboxylic acid, forming 3-hydroxyoctanoic acid. Reversion to its starting materials via a retro-aldol reaction is also a possibility under certain conditions.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at low temperatures, preferably at -20°C or below. It is also crucial to protect it from light and moisture. Avoid storing it in proximity to strong acids, bases, or oxidizing agents.

Q4: I am seeing an unexpected peak in my analysis that corresponds to a loss of water. What is happening?

A4: The observation of a peak corresponding to a mass loss of 18 Da (the mass of water) is a strong indication that your this compound is undergoing dehydration to form (E)-oct-2-enal. This is a common degradation pathway, often accelerated by elevated temperatures in the injection port of a gas chromatograph or by acidic/basic conditions in your sample or mobile phase during HPLC analysis.

Troubleshooting Guides

Issues with Purity and Degradation
Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak with a molecular weight of 126.20 g/mol in GC-MS or LC-MS analysis. Dehydration of this compound to (E)-oct-2-enal.- Lower the injection port temperature for GC analysis.- Ensure the pH of your sample and HPLC mobile phase is neutral.- Analyze the sample promptly after preparation.- Confirm the identity of the new peak using a reference standard of (E)-oct-2-enal if available.
Gradual decrease in the main peak area of this compound over time in stored samples. Degradation of the compound.- Review your storage conditions. Ensure the compound is stored at ≤ -20°C under an inert atmosphere and protected from light.- Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.- Perform a purity check of your stock solution before each experiment.
Presence of a peak corresponding to 3-hydroxyoctanoic acid (MW: 160.21 g/mol ). Oxidation of the aldehyde group.- Ensure storage under an inert atmosphere to prevent air oxidation.- Avoid contamination with oxidizing agents.- Use freshly prepared solutions for your experiments.
Unexpected pH changes in unbuffered solutions of this compound. Oxidation to the acidic 3-hydroxyoctanoic acid.- Use buffered solutions at a neutral pH for your experiments whenever possible.- Prepare solutions fresh before use.
Issues with Analytical Methods
Observed Issue Potential Cause Troubleshooting Steps
Poor peak shape or tailing in HPLC analysis. Interaction of the hydroxyl and aldehyde groups with the stationary phase.- Use a column with end-capping to minimize silanol interactions.- Optimize the mobile phase composition. The addition of a small amount of a polar solvent or an acidic modifier (e.g., 0.1% formic acid) might improve peak shape, but be mindful of potential degradation.- Ensure the sample is fully dissolved in the mobile phase.
Irreproducible quantification results. On-column degradation or sample instability in the autosampler.- Use a cooled autosampler (e.g., 4°C) to maintain sample integrity during the analytical run.- Minimize the time between sample preparation and injection.- Validate the analytical method for stability of the analyte in the chosen solvent and conditions.
Broad peaks in GC analysis. Thermal degradation in the injection port or on the column.- Use a lower injection port temperature.- Employ a less polar column or a column specifically designed for thermally labile compounds.- Consider derivatization of the hydroxyl group to increase thermal stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[1][2][3][4][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a 3% H₂O₂ solution.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw aliquots and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C) for a defined period (e.g., 48 hours).

    • Also, prepare a solution of this compound in a suitable solvent and incubate at the same temperature.

    • At specified time points, dissolve the solid sample or dilute the solution sample with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to separate the parent compound from its degradation products.

  • Characterize the degradation products using mass spectrometry and, if possible, NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient elution may be required to achieve optimal separation of degradation products. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection: UV at 210 nm or by MS.

Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase starting condition (e.g., 10% acetonitrile in water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Stability_Pathway This compound This compound Dehydration Dehydration This compound->Dehydration Heat, Acid/Base Oxidation Oxidation This compound->Oxidation Air, Oxidizing Agents Retro-Aldol Reaction Retro-Aldol Reaction This compound->Retro-Aldol Reaction Base (E)-Oct-2-enal (E)-Oct-2-enal Dehydration->(E)-Oct-2-enal 3-Hydroxyoctanoic Acid 3-Hydroxyoctanoic Acid Oxidation->3-Hydroxyoctanoic Acid Butanal Butanal Retro-Aldol Reaction->Butanal

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Receive_Compound Receive & Aliquot This compound Store Store at <= -20°C under Inert Gas Receive_Compound->Store Prepare_Solution Prepare Fresh Solution in Appropriate Solvent Store->Prepare_Solution Inject_HPLC Inject into HPLC-UV/MS Prepare_Solution->Inject_HPLC Analyze_Data Analyze Data for Purity and Degradants Inject_HPLC->Analyze_Data

Caption: Recommended workflow for handling and analysis.

References

Optimization of GC-MS parameters for 3-Hydroxyoctanal analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful analysis of 3-Hydroxyoctanal using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze directly with GC-MS?

A1: this compound is a thermally labile compound containing both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. Direct injection into a heated GC inlet can cause thermal degradation, dehydration, and rearrangement, leading to poor peak shape, low sensitivity, and inaccurate quantification. Furthermore, its polarity can cause interactions with the GC column, resulting in peak tailing.[1]

Q2: What is derivatization, and why is it essential for analyzing this compound?

A2: Derivatization is a chemical modification process used to convert an analyte into a more volatile, thermally stable, and detectable form suitable for GC-MS analysis.[2] For this compound, derivatization is crucial to "protect" the reactive aldehyde and hydroxyl groups, preventing thermal breakdown in the hot GC inlet and improving chromatographic separation.[1][3]

Q3: What is the recommended derivatization reagent for this compound and other aldehydes?

A3: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the most widely recommended and effective derivatization reagent for aldehydes.[3][4] It reacts with the carbonyl group to form a stable oxime derivative. This PFBHA-oxime is much more stable at high temperatures than the original aldehyde.[5] The pentafluorobenzyl group also makes the derivative highly sensitive for detection by Electron Capture Detection (ECD) or Mass Spectrometry.[3] A second step, silylation (e.g., using BSTFA), can be employed to derivatize the hydroxyl group, further increasing stability and improving peak shape.

Q4: Which GC column is best suited for analyzing derivatized this compound?

A4: A low- to mid-polarity column is generally recommended. A common choice is a column with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, SLB™-5ms).[5] These "MS" designated columns are specifically designed for mass spectrometry applications, offering low bleed characteristics which result in a cleaner baseline and improved sensitivity.[6]

Q5: What are the key benefits of using PFBHA for derivatization?

A5: Key benefits include:

  • Enhanced Thermal Stability: PFBHA-oxime derivatives are less prone to decomposition at elevated temperatures in the GC inlet and oven.[5]

  • Improved Chromatography: The derivatives are less polar, leading to more symmetrical (less tailing) peaks and better separation.

  • Increased Sensitivity: The PFBHA moiety has a high mass and produces a characteristic, abundant ion at m/z 181 (the pentafluorobenzyl cation), which is excellent for sensitive quantification in Selected Ion Monitoring (SIM) mode.[4]

  • Quantitative Reaction: The reaction of PFBHA with aldehydes is rapid and quantitative, ensuring accurate results.[5]

Experimental Protocol: PFBHA Derivatization and GC-MS Analysis

This protocol provides a general framework. Optimization of reaction times, temperatures, and volumes may be necessary depending on the sample matrix and concentration.

1. Materials

  • Sample containing this compound

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable buffer or water)

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS) solution (e.g., a deuterated analog or a compound with similar chemical properties)

  • Organic solvent (e.g., Hexane, Ethyl Acetate)

  • Sodium sulfate (anhydrous)

  • Vortex mixer and centrifuge

  • Heating block or water bath

  • GC vials with inserts

2. Derivatization Procedure

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of your sample (in an appropriate solvent). Add the internal standard.

  • Oximation (Aldehyde Group): Add 50 µL of the PFBHA solution to the sample. Vortex vigorously for 1 minute.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60-70°C) for 60 minutes to facilitate the reaction.[7][8]

  • Cooling: Allow the sample to cool to room temperature.

  • Extraction: Add 200 µL of an organic solvent like hexane. Vortex for 2 minutes to extract the PFBHA-oxime derivatives. Centrifuge to separate the layers.

  • Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Silylation (Hydroxyl Group): Transfer the dried organic extract to a GC vial insert. Add 20 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Second Reaction: Heat the vial at 70°C for 30-45 minutes to complete the silylation of the hydroxyl group.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample 1. Sample + Internal Standard PFBHA 2. Add PFBHA Reagent Sample->PFBHA Heat1 3. Heat (60-70°C) Oximation Reaction PFBHA->Heat1 Extract 4. Liquid-Liquid Extraction (e.g., Hexane) Heat1->Extract Dry 5. Dry Organic Layer (Na2SO4) Extract->Dry BSTFA 6. Add BSTFA Reagent Dry->BSTFA Heat2 7. Heat (70°C) Silylation Reaction BSTFA->Heat2 Final 8. Final Derivatized Sample Heat2->Final GCMS 9. Inject into GC-MS Final->GCMS Sep 10. Chromatographic Separation GCMS->Sep Detect 11. MS Detection (Scan/SIM) Sep->Detect Data 12. Data Processing Detect->Data

Caption: Workflow for this compound analysis.

GC-MS Parameter Optimization

Optimizing GC-MS parameters is critical for achieving good resolution, peak shape, and sensitivity. The following table provides a starting point for method development.

ParameterRecommended SettingRationale & Notes
GC Column Low-bleed 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of derivatized compounds and is robust for MS applications.[5]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Injection Mode SplitlessRecommended for trace analysis to maximize the amount of analyte transferred to the column.
Inlet Temperature 250°CHot enough for rapid volatilization of the stable derivatives but not so high as to cause degradation. May require optimization.
Inlet Liner Deactivated, Splitless Liner (e.g., with glass wool)An inert liner is crucial to prevent analyte adsorption and degradation.[9]
Carrier Gas HeliumInert carrier gas, standard for most MS applications.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal flow rate for most 0.25 mm ID columns, providing good efficiency.
Oven Program Initial Temp: 50-70°C, hold 2 minLow initial temperature to focus analytes at the head of the column.
Ramp 1: 10-15°C/min to 180°CA moderate ramp to separate compounds based on boiling point.
Ramp 2: 20-25°C/min to 280-300°C, hold 5 minFaster ramp to elute higher boiling compounds quickly and clean the column.[8][10]
MS Transfer Line 280°CMust be hot enough to prevent condensation of analytes as they transfer from the column to the ion source.
Ion Source Temp 230°CStandard temperature for Electron Ionization (EI).[8]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode providing reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (e.g., m/z 50-550)Used for initial identification of compounds and qualitative analysis.
Selected Ion Monitoring (SIM)For quantitative analysis, monitor characteristic ions (e.g., m/z 181 for PFBHA derivatives) for maximum sensitivity.[4]

Troubleshooting Guide

Problem: Low or No Analyte Peak

Possible CauseRecommended Solution
Inefficient Derivatization Verify the freshness and concentration of your PFBHA and BSTFA reagents. Optimize reaction time and temperature; derivatization reactions may require more time or heat to go to completion. Ensure the sample pH is appropriate for the reaction (weakly acidic for PFBHA).[8]
Analyte Degradation Ensure the GC inlet liner is deactivated and clean; active sites can cause degradation.[9] Consider lowering the inlet temperature in 20°C increments. A Programmed Temperature Vaporizing (PTV) inlet can also minimize thermal stress.[9]
System Leak Check for leaks in the injector, column fittings, and MS interface. Air leaks can degrade the column and reduce sensitivity.[9][11]
Poor Extraction Ensure the extraction solvent is appropriate for your derivatized analyte. Perform a second extraction step to check for analyte carryover in the aqueous layer.

Problem: Tailing or Broad Peaks

Possible CauseRecommended Solution
Active Sites in System Active sites in the inlet liner or the first few meters of the column can cause peak tailing for polar compounds. Replace the inlet liner and trim the first 10-20 cm from the front of the GC column.[9]
Incomplete Derivatization Residual underivatized hydroxyl or aldehyde groups will be polar and can tail. Re-optimize the derivatization procedure (see above).
Column Contamination High-boiling residues from previous injections can contaminate the column. Bake out the column at its maximum allowed temperature for 30-60 minutes.[6]
Low Carrier Gas Flow Verify that the carrier gas flow rate is within the optimal range for your column (typically 1-1.5 mL/min for 0.25mm ID). Lower flow rates can lead to band broadening.

Troubleshooting Logic Diagram

G Start Problem: Low or No Analyte Signal Q1 Is the Internal Standard (IS) peak also low or absent? Start->Q1 A1_Yes GC-MS System Issue Q1->A1_Yes Yes A1_No Sample Prep / Analyte Issue Q1->A1_No No Sol1 Check for leaks. Verify injector settings. Confirm syringe function. A1_Yes->Sol1 Q2 Was derivatization successful? (Check for expected mass shifts) A1_No->Q2 A2_No Derivatization Failure Q2->A2_No No A2_Yes Analyte Degradation or Loss Q2->A2_Yes Yes Sol2 Use fresh reagents. Optimize reaction time/temp. Check sample pH. A2_No->Sol2 Sol3 Use deactivated liner. Lower inlet temperature. Check extraction efficiency. A2_Yes->Sol3

Caption: Troubleshooting low signal for this compound.

References

Troubleshooting poor peak shape of 3-Hydroxyoctanal in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of 3-Hydroxyoctanal. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing poor shape (tailing, fronting, or broadening)?

Poor peak shape for this compound is common due to its chemical structure, which contains both a polar hydroxyl (-OH) group and a reactive aldehyde (-CHO) group. These functional groups can lead to several issues:

  • Secondary Interactions: The polar hydroxyl group can interact with active sites, such as residual silanol groups on silica-based columns or glass wool in GC liners, causing peak tailing.[1][2]

  • Thermal Labilety: As an aldehyde, it can be sensitive to high temperatures in the GC inlet, potentially leading to degradation and peak distortion.[3]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[4][5]

  • Solvent Mismatch: If the solvent used to dissolve the sample is significantly different in polarity or elution strength from the mobile phase (in LC) or incompatible with the stationary phase (in GC), it can cause peak distortion, including splitting or fronting.[2][4]

Q2: My this compound peak is tailing in my Gas Chromatography (GC) analysis. What are the likely causes and solutions?

Peak tailing in GC is often caused by unwanted interactions between the analyte and the system. When all peaks tail, it typically points to a physical setup issue; if only polar compounds like this compound tail, it's likely a chemical interaction problem.

GCTailing start Peak Tailing Observed for this compound in GC q1 Is the issue affecting ALL peaks or just polar analytes? start->q1 all_peaks Affects ALL Peaks (Likely Physical Issue) q1->all_peaks All Peaks polar_peaks Affects Polar Analytes (Likely Chemical/Active Sites) q1->polar_peaks Polar Only c1 Check Column Installation: - Improper cut (ragged/not 90°) - Incorrect insertion depth in inlet/detector all_peaks->c1 c2 Check for Dead Volume: - Faulty connections - Incorrect ferrule size all_peaks->c2 a1 Inlet Liner Activity: - Active sites on glass wool or liner surface polar_peaks->a1 a2 Column Contamination: - Buildup of non-volatile matrix at column head polar_peaks->a2 a3 Carrier Gas Impurity: - Presence of water or oxygen polar_peaks->a3 s1 Solution: - Re-cut column (2-5 cm) - Re-install using manufacturer's guide c1->s1 s2 Solution: - Use fresh, correct-sized ferrules - Ensure tight connections c2->s2 s3 Solution: - Replace with a new, deactivated liner - Use a liner without glass wool if possible a1->s3 s4 Solution: - Trim 10-20 cm from the front of the column a2->s4 s5 Solution: - Check gas traps/purifiers - Leak-check the system a3->s5

Caption: Troubleshooting workflow for peak tailing in Gas Chromatography.

Table 1: GC Troubleshooting Summary for this compound Tailing

Potential CauseRecommended ActionCitation
Active Inlet Liner Replace the liner with a new, deactivated one. Consider using a liner with deactivated glass wool or no glass wool.[6][7]
Poor Column Cut/Installation Re-cut the column ensuring a clean, 90-degree cut. Verify the correct installation depth in both the injector and detector.[6][8]
Column Contamination Trim 10-20 cm from the front of the column to remove non-volatile residues.[6]
Active Sites on Column Condition the column according to the manufacturer's instructions. If the problem persists, consider a more inert column phase.[9]
Carrier Gas Contamination Ensure high-purity carrier gas and check that moisture and oxygen traps are functioning.[7]
Low Injector Temperature While high temperatures can cause degradation, a temperature that is too low can lead to slow vaporization and band broadening that resembles tailing. Optimize the injector temperature.[10]

Q3: How can I resolve peak tailing for this compound in my Liquid Chromatography (LC) analysis?

In reversed-phase LC, peak tailing for polar analytes like this compound is most often due to interactions with the silica stationary phase.

Table 2: LC Troubleshooting Summary for this compound Tailing

Potential CauseRecommended ActionCitation
Silanol Interactions Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. Use a high-purity, end-capped column (Type B silica).[1][11]
Metal Contamination Add a small amount of a chelating agent like EDTA to the mobile phase if metal contamination from the system (frits, tubing) or sample is suspected.[2][12]
Insufficient Buffer Strength If using a buffer, ensure its concentration is adequate (typically 10-25 mM) and the mobile phase pH is within ±1 unit of the buffer's pKa.[13]
Column Contamination/Age Flush the column with a strong solvent. If a guard column is used, replace it. If the analytical column is old, it may need replacement.[12][13]
Extra-column Volume Minimize the length and diameter of tubing between the column and detector. Ensure all fittings are properly connected to avoid dead volume.[2]

Q4: What causes peak fronting for this compound and how do I fix it?

Peak fronting is typically a result of column overload or a physical problem with the column.[4][14] It appears as a distortion where the front of the peak is less steep than the back.

LCFronting start Peak Fronting Observed q1 Is the issue sample-dependent? start->q1 overload Yes, worse at high conc. (Likely Overload) q1->overload Yes physical No, affects all injections (Likely Physical Issue) q1->physical No c1 Mass Overload: - Analyte concentration is too high for the column capacity. overload->c1 c2 Solvent Incompatibility: - Sample solvent is much stronger than the mobile phase. overload->c2 p1 Column Void/Collapse: - A channel or void has formed at the column inlet. physical->p1 p2 Partially Blocked Frit: - Debris is obstructing flow at the column inlet. physical->p2 s1 Solution: - Dilute the sample - Reduce injection volume c1->s1 s2 Solution: - Prepare the sample in the initial mobile phase if possible. c2->s2 s3 Solution: - Reverse flush the column (if permitted by manufacturer). - If unresolved, replace the column. p1->s3 p2->s3

Caption: Troubleshooting workflow for peak fronting in Chromatography.

Table 3: Corrective Actions for Peak Fronting

Potential CauseRecommended ActionCitation
Column Overload Dilute the sample or reduce the injection volume. For GC, a higher split ratio can be used.[4][5]
Sample Solvent Incompatibility Prepare samples in a solvent that is weaker than or identical to the mobile phase (for LC).[2][5]
Column Collapse or Void This is a physical degradation of the packed bed. Try back-flushing the column to waste. If this doesn't resolve the issue, the column must be replaced.[1][14]

Q5: Should I consider derivatization for analyzing this compound?

Yes, derivatization can be a very effective strategy for improving the chromatography of this compound, particularly for GC analysis.[15]

  • For GC: Derivatizing the hydroxyl group (e.g., via silylation with BSTFA) blocks this polar site. This reduces tailing, increases volatility, and improves thermal stability, resulting in sharper, more symmetrical peaks.[16]

  • For LC: If detection is an issue (e.g., low UV absorbance), derivatization can be used to attach a chromophore or fluorophore to the aldehyde group, significantly enhancing sensitivity.[16]

Experimental Protocols

Protocol 1: Silylation Derivatization of this compound for GC Analysis

This protocol converts the polar hydroxyl group to a less polar trimethylsilyl (TMS) ether, improving peak shape and thermal stability.

Materials:

  • Sample containing this compound, dried and solvent-exchanged into an aprotic solvent (e.g., pyridine, acetonitrile).

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Pipette 100 µL of the sample solution into a reaction vial.

  • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial.

  • Securely cap the vial.

  • Gently vortex the mixture for 10-15 seconds.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete reaction.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS or GC-FID. The resulting derivative will be less polar and more volatile.

Protocol 2: Proper GC Column Installation to Prevent Peak Tailing

Incorrect column installation is a primary cause of tailing for all peaks.[6][8]

Materials:

  • Capillary GC column.

  • Appropriate ferrules for the column diameter and instrument.

  • Column nut.

  • Ceramic scoring wafer or diamond-tipped cutter.

  • Magnifying loupe.

Procedure:

  • Cut the Column: Using a ceramic scoring wafer, gently score the fused silica column. Hold the column on either side of the score and pull straight apart to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying loupe to inspect the cut. It should be a flat, clean surface with no jagged edges or shards. If the cut is poor, repeat the process.[6]

  • Install Hardware: Slide the column nut onto the column, followed by the ferrule (ensure the tapered end faces the nut).

  • Set Installation Depth: Consult your GC manufacturer's manual for the correct column insertion depth for the specific inlet and detector you are using. This is a critical step.

  • Install in Inlet: Carefully insert the column into the injector port to the predetermined depth. While holding it in place, slide the nut and ferrule up to the fitting and finger-tighten the nut. Then, use a wrench to tighten it an additional quarter- to half-turn. Do not overtighten, as this can crush the ferrule and damage the column.

  • Verify Flow: Turn on the carrier gas and verify flow through the column using a flow meter before installing the other end in the detector.

  • Install in Detector: Repeat the installation process for the detector end, again adhering strictly to the manufacturer's recommended insertion depth.

  • Leak Check: Once installed, heat the oven to 50-60°C and use an electronic leak detector to check for leaks at both the injector and detector fittings.

References

Minimizing degradation of 3-Hydroxyoctanal during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 3-Hydroxyoctanal during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Low or no detectable this compound signal Degradation during storage: this compound is susceptible to oxidation and aldol condensation, especially at room temperature or in the presence of light.Store samples at -70°C immediately after collection. Avoid repeated freeze-thaw cycles. Protect samples from light by using amber vials.[1]
Degradation during sample homogenization: The heat and mechanical stress of homogenization can accelerate degradation. The presence of oxidative enzymes can also contribute to loss.Homogenize samples on ice. Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), to the homogenization buffer at a final concentration of 5 mM to prevent new lipid peroxidation.[1]
Inefficient extraction: this compound may not be efficiently extracted from the sample matrix due to its polarity.Optimize the extraction solvent system. For Liquid-Liquid Extraction (LLE), a combination of a polar and a non-polar solvent may be necessary. For Solid-Phase Extraction (SPE), select a cartridge with a sorbent appropriate for moderately polar analytes.
Aldol condensation: In the presence of acidic or basic conditions, this compound can undergo self-condensation or react with other carbonyl compounds.[2][3]Maintain a neutral pH during sample preparation wherever possible. If pH adjustment is necessary, perform the extraction quickly and at low temperatures.
Poor reproducibility of results Inconsistent sample handling: Variations in storage time, temperature, and exposure to light can lead to different levels of degradation between samples.Standardize all sample handling procedures. Ensure all samples are processed under the same conditions.
Incomplete derivatization: If using a derivatization-based detection method (e.g., with DNPH), the reaction may not have gone to completion.Optimize derivatization conditions, including reagent concentration, reaction time, temperature, and pH. Ensure the derivatizing agent is in sufficient excess.
Appearance of unexpected peaks in chromatogram Degradation products: Peaks may correspond to the aldol condensation product of this compound or its oxidation products (e.g., 3-hydroxyoctanoic acid).Analyze a degraded sample (e.g., by exposing it to heat or extreme pH) to identify the retention times of potential degradation products.
Contamination: Contamination from solvents, glassware, or other laboratory equipment.Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (matrix without the analyte) to identify any background contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid (3-hydroxyoctanoic acid). This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Aldol Condensation: As a β-hydroxy aldehyde, this compound can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, particularly under acidic or basic conditions and/or with heating.[3] It can also undergo intermolecular aldol addition with another molecule of itself or other carbonyls present in the sample.

Q2: What is the best way to store samples containing this compound?

A2: For long-term storage, samples should be frozen at -70°C immediately after collection to minimize enzymatic activity and chemical degradation.[1] Storage at -20°C is not recommended as it may not sufficiently slow down degradation processes.[1] For short-term storage or during sample processing, keep samples on ice and protected from light.

Q3: Should I use an antioxidant during sample preparation?

A3: Yes, adding an antioxidant is highly recommended, especially during homogenization of tissues or cells. Butylated Hydroxytoluene (BHT) can be added to the homogenization buffer at a final concentration of 5 mM to prevent de novo lipid peroxidation and protect this compound from oxidative degradation.[1]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is often recommended for the analysis of aldehydes for several reasons:

  • Improved Stability: Derivatization converts the reactive aldehyde group into a more stable functional group, preventing degradation during analysis.

  • Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, significantly improving detection sensitivity for techniques like HPLC-UV or fluorescence detection.

  • Improved Chromatography: Derivatization can improve the chromatographic properties of the analyte, leading to better peak shape and resolution. Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH).

Q5: What are the key considerations for method validation when analyzing this compound?

A5: Key validation parameters include:

  • Stability: Assess the stability of this compound in the biological matrix under different storage conditions (e.g., -70°C, -20°C, room temperature) and throughout the sample preparation workflow (e.g., post-extraction, post-derivatization).

  • Recovery: Determine the extraction efficiency of your chosen method (e.g., LLE or SPE).

  • Matrix Effects: Evaluate the impact of the biological matrix on the ionization and detection of the analyte, especially for mass spectrometry-based methods.

  • Linearity, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable and reproducible.

Experimental Protocols

Protocol 1: General Procedure for Sample Homogenization
  • Weigh the tissue sample or determine the cell count.

  • On ice, add the sample to a pre-chilled homogenization tube containing ice-cold lysis buffer (e.g., PBS).

  • Add BHT to the lysis buffer to a final concentration of 5 mM.[1]

  • Homogenize the sample using a suitable method (e.g., sonication, mechanical homogenization) while keeping the tube on ice to prevent heating.

  • Centrifuge the homogenate at 4°C to pellet cell debris.

  • Collect the supernatant for immediate extraction or store at -70°C.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 1 mL of sample supernatant, add an appropriate internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). The optimal solvent will depend on the sample matrix and should be determined empirically.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 2-5) with a fresh aliquot of extraction solvent to improve recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis or derivatization.

Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
  • Prepare a stock solution of DNPH in a suitable solvent (e.g., acetonitrile) with a small amount of strong acid (e.g., sulfuric acid) as a catalyst.

  • Reconstitute the dried sample extract in a known volume of the reaction solvent.

  • Add an excess of the DNPH solution to the sample.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes). The optimal time and temperature should be determined experimentally.

  • Quench the reaction by adding a neutralizing agent or a suitable buffer.

  • The derivatized sample is now ready for analysis by HPLC-UV.

Data Presentation

Table 1: Illustrative Stability of this compound under Various Storage Conditions
Storage Temperature (°C)DurationEstimated % DegradationRecommendations
25 (Room Temperature)4 hours30 - 50%Avoid
4 (Refrigerator)24 hours15 - 25%For short-term storage only
-201 week10 - 20%Not recommended for long-term storage[1]
-701 month< 5%Recommended for long-term storage[1]

Note: The data in this table is illustrative and based on the general stability of aldehydes and lipid peroxidation products. Actual degradation rates should be determined experimentally.

Table 2: Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile) or acid.Simple, fast, and inexpensive.Non-selective, may not remove other interferences, can lead to analyte loss through co-precipitation.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing salts and highly polar interferences. Can be selective based on solvent choice.Can be labor-intensive, requires large volumes of organic solvents, and can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Highly selective, can concentrate the analyte, easily automated, and reduces solvent consumption compared to LLE.Method development can be more complex and costly.

Visualizations

G cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Derivatization & Analysis cluster_3 Sample Sample Add BHT Add BHT Sample->Add BHT Antioxidant Degradation Degradation Pathways Sample->Degradation Oxidation Aldol Condensation Homogenize on Ice Homogenize on Ice Add BHT->Homogenize on Ice Store at -70C Store at -70C Homogenize on Ice->Store at -70C Long-term LLE_SPE Liquid-Liquid or Solid-Phase Extraction Store at -70C->LLE_SPE LLE or SPE Evaporate & Reconstitute Evaporate & Reconstitute LLE_SPE->Evaporate & Reconstitute DNPH Derivatization DNPH Derivatization Evaporate & Reconstitute->DNPH Derivatization HPLC-UV Analysis HPLC-UV Analysis DNPH Derivatization->HPLC-UV Analysis

Caption: Experimental workflow for the analysis of this compound.

G cluster_0 Degradation Pathways cluster_1 Degradation Products This compound This compound Oxidation Oxidation (O2, light, metal ions) This compound->Oxidation Aldol_Condensation Aldol Condensation (Acid/Base, Heat) This compound->Aldol_Condensation Carboxylic_Acid 3-Hydroxyoctanoic Acid Oxidation->Carboxylic_Acid Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Condensation->Unsaturated_Aldehyde

Caption: Major degradation pathways of this compound.

References

Resolving co-elution issues in the analysis of 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 3-Hydroxyoctanal, with a primary focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the analysis of this compound?

A1: The primary challenges in analyzing this compound are its relatively low volatility, thermal instability, and potential for co-elution with other structurally similar compounds. Given its dual functionality (hydroxyl and aldehyde groups), it is prone to interactions that can lead to poor peak shape and difficult separation from matrix components, especially in complex biological or food samples.

Q2: Which analytical technique is better suited for this compound analysis, Gas Chromatography (GC) or Liquid Chromatography (LC)?

A2: Both GC and LC can be employed for the analysis of this compound, and the choice depends on the sample matrix, available instrumentation, and the specific analytical goals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique, especially for volatile and semi-volatile compounds. However, due to the polar nature of the hydroxyl group, derivatization is often necessary to improve volatility and thermal stability, as well as to enhance chromatographic separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is well-suited for analyzing this compound without the need for derivatization, which simplifies sample preparation. Reversed-phase LC is a common approach. LC-MS/MS can provide excellent selectivity and sensitivity.

Q3: What is co-elution and how can I detect it in my this compound analysis?

A3: Co-elution occurs when two or more compounds are not fully separated by the chromatographic column and elute at the same, or very similar, retention times, appearing as a single, often distorted, peak.[1] You can detect co-elution through:

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as those with shoulders or significant tailing.[1]

  • Mass Spectrometry (MS): If using a mass spectrometer, examine the mass spectra across the peak. If the spectra change from the leading edge to the trailing edge, it is a strong indication of co-elution.

  • Diode Array Detection (DAD) in HPLC: For UV-active compounds, a DAD can assess peak purity by comparing UV spectra across the chromatographic peak. If the spectra are not consistent, co-elution is likely.[1]

Q4: What are some potential compounds that might co-elute with this compound?

A4: While specific co-eluting compounds are highly matrix-dependent, potential interferents for this compound include:

  • Isomers: Other eight-carbon hydroxy aldehydes with the hydroxyl group at a different position.

  • Other Aldehydes and Ketones: Saturated and unsaturated aldehydes and ketones of similar chain length and polarity that are common in lipid-rich matrices.

  • Fatty Acid Esters: Short to medium-chain fatty acid methyl esters (if derivatization is performed for GC analysis) can sometimes have similar retention characteristics.

  • Matrix Components: In complex samples like plasma or food extracts, various endogenous lipids and their oxidation products can interfere.

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to troubleshooting and resolving co-elution problems in the analysis of this compound.

Problem: Poor resolution between this compound and an interfering peak.

Solution Workflow:

Coelution_Troubleshooting start Start: Co-elution Observed check_ms Step 1: Confirm Co-elution (Check MS Spectra across the peak) start->check_ms optimize_chrom Step 2: Optimize Chromatographic Conditions check_ms->optimize_chrom gc_options GC Method Optimization optimize_chrom->gc_options For GC lc_options LC Method Optimization optimize_chrom->lc_options For LC temp_gradient Adjust Temperature Program (Slower ramp rate) gc_options->temp_gradient mobile_phase Modify Mobile Phase (Change organic solvent ratio or type) lc_options->mobile_phase change_column_gc Change GC Column (Different polarity, e.g., wax-based) temp_gradient->change_column_gc sample_prep Step 3: Enhance Sample Preparation change_column_gc->sample_prep change_column_lc Change LC Column (Different stationary phase, e.g., Phenyl-Hexyl) mobile_phase->change_column_lc change_column_lc->sample_prep spe Solid Phase Extraction (SPE) (Use a different sorbent) sample_prep->spe derivatization Optimize Derivatization (GC) (Ensure complete reaction, try different reagent) sample_prep->derivatization ms_resolve Step 4: Utilize Mass Spectrometry (If separation is not fully achieved) spe->ms_resolve derivatization->ms_resolve sim_mrm Use SIM (GC-MS) or MRM (LC-MS/MS) (Select unique ions/transitions) ms_resolve->sim_mrm end Resolution Achieved sim_mrm->end

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Action
Symmetrical peak but inconsistent mass spectrum Perfect or near-perfect co-elution.Proceed to optimize chromatographic conditions. If separation is still not possible, rely on mass spectrometric resolution.
Peak fronting or tailing with a shoulder Partial co-elution with an interfering compound.For GC: - Lower the initial oven temperature and/or decrease the temperature ramp rate to increase separation. - Ensure the injector temperature is optimal for volatilization without causing degradation. For LC: - Adjust the mobile phase composition. For reversed-phase, decrease the organic solvent strength to increase retention and potentially improve separation. - Optimize the gradient profile with a shallower slope around the elution time of this compound.
Inadequate separation on the current column Insufficient selectivity of the stationary phase for this compound and the co-eluting compound.For GC: - If using a non-polar column (e.g., DB-5), consider switching to a column with a different polarity, such as a wax-based column (e.g., DB-Wax), which can offer different selectivity for polar compounds. For LC: - Change the stationary phase chemistry. If using a standard C18 column, a phenyl-hexyl or a polar-embedded phase might provide alternative selectivity.
Co-elution persists after chromatographic optimization The compounds are chemically very similar, or the matrix is highly complex.- Improve Sample Preparation: Implement a more rigorous sample cleanup. Solid-Phase Extraction (SPE) with a carefully selected sorbent can help remove interfering classes of compounds. - Optimize Derivatization (for GC): Incomplete derivatization can lead to peak splitting or tailing, which can be mistaken for co-elution. Ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Consider a different derivatization reagent if issues persist.
Baseline separation is not achievable The compounds are isomers or have very similar physicochemical properties.- Utilize Mass Spectrometric Resolution: If chromatographic separation is not feasible, use the mass spectrometer's selectivity. - For GC-MS: Use Selected Ion Monitoring (SIM) mode, monitoring unique fragment ions for this compound and the co-eluting compound. - For LC-MS/MS: Develop a Multiple Reaction Monitoring (MRM) method using unique precursor-product ion transitions for each compound. This is often the most effective way to quantify co-eluting species.

Quantitative Data Summary

The following tables provide representative chromatographic and mass spectrometric data for the analysis of 3-hydroxy fatty acids, which can serve as a starting point for method development for this compound.

Table 1: Representative GC-MS Parameters for Derivatized 3-Hydroxy Fatty Acids

ParameterValueReference
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[1]
Carrier Gas Helium[1]
Injection Mode Splitless[1]
Oven Program Initial 80°C for 5 min, ramp 3.8°C/min to 200°C, then 15°C/min to 290°C, hold for 6 min[1]
Derivatization N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)[1]
Analyte 3-Hydroxyoctanoic acid-TMS derivative-
Expected m/z ions 233 (characteristic fragment), other fragments may be present[1]

Table 2: Representative LC-MS/MS Parameters for Underivatized 3-Hydroxy Fatty Acids

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of medium-chain fatty acids
Ionization Mode Negative Electrospray Ionization (ESI-)
Analyte 3-Hydroxyoctanoic acid
Precursor Ion [M-H]⁻ m/z 159.1
Example Product Ions Dependent on collision energy, may include fragments from water loss and cleavage of the carbon chain.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Biological Samples (e.g., Plasma)

This protocol is adapted from methods for the analysis of 3-hydroxy fatty acids.

1. Sample Preparation and Extraction: a. To 500 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog). b. Acidify the sample with 6 M HCl. c. Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate. d. Vortex vigorously and centrifuge to separate the layers. e. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.

2. Derivatization: a. To the dried extract, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 80°C for 1 hour. c. Cool to room temperature before injection.

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a non-polar column such as a DB-5ms or HP-5MS. c. Employ a temperature program that starts at a low enough temperature to separate volatile components and ramps up to elute the derivatized this compound. An example program is provided in Table 1. d. For detection, use either full scan mode for initial method development or Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring for characteristic fragment ions of the TMS-derivatized this compound.

Protocol 2: LC-MS/MS Analysis of this compound in Food Matrices

1. Sample Preparation and Extraction: a. Homogenize the food sample. b. For a lipid-rich matrix, perform a lipid extraction using a method like Folch or Bligh-Dyer (chloroform/methanol). c. For aqueous samples, a protein precipitation step with cold acetonitrile may be sufficient. d. After extraction, evaporate the solvent and reconstitute the residue in the initial mobile phase composition. e. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Use a C18 reversed-phase column. c. Employ a gradient elution with water and acetonitrile (both typically containing a small amount of formic acid to aid ionization). d. For detection, use an electrospray ionization (ESI) source, likely in negative ion mode for the deprotonated molecule. e. Develop a Multiple Reaction Monitoring (MRM) method by first identifying the precursor ion (e.g., [M-H]⁻ for this compound) in a full scan or precursor ion scan, and then optimizing the collision energy to obtain stable and specific product ions.

Visualizations

GC_Derivatization_Workflow start Start: Sample (e.g., Plasma) extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying derivatization Derivatization (BSTFA/TMCS, 80°C) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis end Data Acquisition gcms_analysis->end

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow start Start: Sample (e.g., Food Homogenate) extraction Lipid Extraction or Protein Precipitation start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lcms_analysis LC-MS/MS Analysis (MRM Mode) filtration->lcms_analysis end Data Acquisition lcms_analysis->end

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Validation & Comparative

Unraveling Oxidative Stress: A Comparative Guide to Lipid Peroxidation Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of disease diagnostics and drug development, the accurate measurement of oxidative stress is paramount. While a multitude of molecules are proposed as potential indicators, a thorough validation is crucial for their clinical application. This guide provides a comprehensive comparison of established biomarkers of lipid peroxidation, a key process in oxidative stress implicated in a wide range of pathologies. This analysis is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of biomarker validation and selection.

Initially, this investigation sought to validate 3-Hydroxyoctanal as a biomarker for disease. However, a comprehensive review of current scientific literature reveals a significant lack of evidence supporting its use as a validated biomarker for any specific pathology. In contrast, several other products of lipid peroxidation have been extensively studied and validated. This guide will focus on three such prominent biomarkers: 4-hydroxynonenal (4-HNE), malondialdehyde (MDA), and F2-isoprostanes.

The Landscape of Lipid Peroxidation Biomarkers: A Comparative Analysis

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to cellular damage. Lipids, particularly polyunsaturated fatty acids in cell membranes, are prime targets for ROS, undergoing a process called lipid peroxidation. The byproducts of this process can serve as valuable biomarkers to assess the extent of oxidative damage in various diseases.

Here, we compare the utility of 4-HNE, MDA, and F2-isoprostanes in the context of Alzheimer's disease, cardiovascular disease, and cancer.

Quantitative Data Summary

The following tables summarize the quantitative levels of these biomarkers in different disease states compared to healthy controls. It is important to note that values can vary between studies due to different methodologies, sample types, and patient cohorts.

Table 1: 4-Hydroxynonenal (4-HNE) Levels in Disease

DiseasePatient GroupSample Type4-HNE ConcentrationControl Group ConcentrationFold ChangeCitation(s)
Alzheimer's DiseaseAD PatientsVentricular FluidSignificantly elevated (p=0.0096)--[1][2]
Alzheimer's DiseaseAD PatientsPlasma20.6 µmol/l (median)7.8 µmol/l (median)~2.6[3]
Preclinical Alzheimer's DiseasePCAD PatientsHippocampus/Parahippocampal GyrusSignificantly increased protein-bound HNE--[4]
Prostate CancerProstate Cancer PatientsPlasmaIncreased--[5]
Chronic RhinosinusitisCRSsNP PatientsNasal MucosaIncreased positive stainingLittle staining-[6]

Table 2: Malondialdehyde (MDA) Levels in Disease

DiseasePatient GroupSample TypeMDA ConcentrationControl Group ConcentrationFold ChangeCitation(s)
Coronary Artery DiseaseSevere CADSerum459.91 ± 149.80 (units not specified)--[7]
Coronary Artery DiseaseModerate CADSerum253.45 ± 180.29 (units not specified)--[7]
Coronary Artery DiseaseMild CADSerum116.61 ± 41.95 (units not specified)--[7]
Systemic SclerosisSSc PatientsSerum1.51 ± 0.72 nmol/mL--[8]
Haemodialysis PatientsHaemodialysis PatientsSerumSignificantly raised--[9]

Table 3: F2-Isoprostane Levels in Disease

DiseasePatient GroupSample TypeF2-Isoprostane ConcentrationControl Group ConcentrationFold ChangeCitation(s)
Prostate CancerProstate Cancer PatientsUrine1.82 (geometric mean)1.63 (geometric mean)~1.1[10]
Nonmelanoma Skin CancerNMSC PatientsPlasma81.9 ± 36.4 pg/mL46.2 ± 21.8 pg/mL~1.8[11]
Lung CancerLung Cancer PatientsPlasma11.05 ± 4.29 pg/mL8.26 ± 2.98 pg/mL (COPD/Asthma)~1.3[12]

Experimental Protocols: Methodologies for Biomarker Measurement

The accurate quantification of these biomarkers is crucial for their reliable use. Below are summaries of common experimental protocols for measuring 4-HNE, MDA, and F2-isoprostanes.

Measurement of 4-Hydroxynonenal (4-HNE)

1. Gas Chromatography-Mass Spectrometry (GC-MS) [13][14]

  • Principle: This method offers high sensitivity and specificity. HNE is derivatized to a more volatile and stable compound before analysis.

  • Protocol Outline:

    • Sample Preparation: Plasma samples (as little as 50 µl) are deproteinized.

    • Internal Standard: An internal standard, such as 4-hydroxybenzaldehyde, is added for accurate quantification.

    • Derivatization: HNE is derivatized, for example, with Pentafluorobenzylhydroxylamine-HCl followed by trimethylsylation.

    • Extraction: The derivatized HNE is extracted from the sample matrix.

    • GC-MS Analysis: The extracted sample is injected into the GC-MS for separation and detection.

2. High-Performance Liquid Chromatography (HPLC) [15]

  • Principle: This method involves the separation of HNE from other components in a liquid phase followed by detection, often using fluorescence.

  • Protocol Outline:

    • Deproteinization: Plasma samples are treated to remove proteins.

    • Derivatization: HNE is reacted with a fluorescent tag, such as dansyl hydrazine.

    • Solid Phase Extraction (SPE): The derivatized HNE is purified and concentrated using an SPE cartridge.

    • HPLC Analysis: The purified sample is analyzed by reversed-phase HPLC with fluorescence detection.

3. Enzyme-Linked Immunosorbent Assay (ELISA) [5][16]

  • Principle: This immunoassay utilizes specific antibodies to detect and quantify HNE-protein adducts.

  • Protocol Outline:

    • Coating: An ELISA plate is coated with either the sample (indirect ELISA) or a capture antibody (sandwich ELISA).

    • Blocking: Non-specific binding sites on the plate are blocked.

    • Antibody Incubation: A primary antibody specific to HNE adducts is added, followed by a secondary antibody conjugated to an enzyme.

    • Substrate Addition: A substrate is added that reacts with the enzyme to produce a measurable color change.

    • Detection: The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.

Measurement of Malondialdehyde (MDA)

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay [17][18][19][20][21]

  • Principle: This is the most common method for MDA measurement. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

  • Protocol Outline:

    • Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are prepared.

    • Reaction: The sample is mixed with a TBA/trichloroacetic acid (TCA) solution.

    • Incubation: The mixture is heated (e.g., 90-95°C for 1 hour) to facilitate the reaction.

    • Cooling and Centrifugation: The reaction is stopped by cooling, and any precipitate is removed by centrifugation.

    • Spectrophotometry: The absorbance of the supernatant is measured at 532 nm. The absorbance at 600 nm is often subtracted to correct for non-specific turbidity.

Measurement of F2-Isoprostanes

1. Gas Chromatography-Mass Spectrometry (GC-MS) [22][23][24][25]

  • Principle: Considered the gold standard for F2-isoprostane measurement due to its high accuracy and sensitivity.

  • Protocol Outline:

    • Sample Collection and Purification: F2-isoprostanes are extracted from biological fluids (e.g., urine, plasma) using solid-phase extraction.

    • Derivatization: The extracted compounds are converted to volatile derivatives (e.g., pentafluorobenzyl esters, trimethylsilyl ethers) suitable for GC analysis.

    • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. F2-isoprostanes are quantified using negative ion chemical ionization mass spectrometry, often with a deuterated internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [12]

  • Principle: Offers high specificity and throughput for the analysis of F2-isoprostanes.

  • Protocol Outline:

    • Sample Preparation: Similar to GC-MS, involves extraction and purification of F2-isoprostanes from the biological matrix.

    • LC Separation: The extracted sample is injected into an HPLC or UPLC system for separation of the different isoprostane isomers.

    • MS/MS Detection: The separated isomers are detected and quantified using a tandem mass spectrometer, which provides high selectivity and sensitivity.

Visualizing the Pathways

To better understand the biological context of these biomarkers, the following diagrams illustrate the key signaling pathways and experimental workflows.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) Lipid_Radical Lipid Radical (L.) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Lipid_Radical->Peroxyl_Radical + O2 Oxygen O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + Another PUFA Another_PUFA Another PUFA Biomarkers Biomarkers: - 4-HNE - MDA - F2-Isoprostanes Lipid_Hydroperoxide->Biomarkers Decomposition Cellular_Damage Cellular Damage & Signaling Biomarkers->Cellular_Damage TBARS_Assay_Workflow Sample Biological Sample (containing MDA) Add_Reagents Add TBA/TCA Reagent Sample->Add_Reagents Heat Incubate at 90-95°C Add_Reagents->Heat Cool_Centrifuge Cool and Centrifuge Heat->Cool_Centrifuge Measure_Absorbance Measure Absorbance at 532 nm Cool_Centrifuge->Measure_Absorbance Result Quantify MDA Measure_Absorbance->Result GCMS_Isoprostane_Workflow Sample Biological Fluid (e.g., Plasma, Urine) Extraction Solid-Phase Extraction Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantify F2-Isoprostanes MS_Detection->Quantification

References

A Comparative Guide to the Synthetic Routes of 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-hydroxyoctanal, a valuable chiral building block in the preparation of various biologically active molecules, can be achieved through several distinct synthetic strategies. This guide provides a comparative overview of two prominent methods: a chemoenzymatic approach utilizing a 2-deoxyribose-5-phosphate aldolase (DERA) enzyme, and a traditional chemical route via a base-catalyzed aldol condensation. The selection of a particular route is often dictated by the desired stereochemical outcome, yield, and scalability of the process.

Data at a Glance: Performance Comparison

ParameterChemoenzymatic Synthesis (Immobilized DERA)Base-Catalyzed Aldol Condensation
Starting Materials Hexanal, AcetaldehydeHexanal
Catalyst Immobilized DERA enzyme (e.g., C47M, C47V variants)Base (e.g., Potassium Hydroxide)
Reaction Conditions Continuous flow systemBatch reaction
Conversion Up to 90%Variable, often high
Yield of this compound 73%[1]Moderate (e.g., ~40% for analogous aldehydes)[2]
Stereoselectivity High (produces (R)-3-hydroxyoctanal)[3]Generally produces a racemic or diastereomeric mixture
Key Advantages High stereoselectivity, milder reaction conditionsSimpler setup, readily available catalyst
Key Disadvantages Requires enzyme production and immobilization, potential for byproduct formation (double aldol)[1]Lack of stereocontrol, potential for side reactions (e.g., dehydration to enal)

In-Depth Analysis of Synthetic Routes

Chemoenzymatic Synthesis via DERA-catalyzed Aldol Addition

This modern approach leverages the high stereoselectivity of enzymes to produce enantiomerically pure (R)-3-hydroxyoctanal. The reaction involves the aldol addition of acetaldehyde to hexanal, catalyzed by an immobilized 2-deoxyribose-5-phosphate aldolase (DERA) enzyme.

Experimental Protocol:

The synthesis is typically performed in a continuous flow system. A solution of hexanal and acetaldehyde is passed through a column packed with an immobilized DERA enzyme variant (e.g., C47M or C47V). The flow rate and substrate concentrations are optimized to maximize the conversion and the yield of the desired single aldol product while minimizing the formation of byproducts such as the double aldol adduct and (E)-octenal.[1] For instance, a design of experiment (DoE) approach has been used to achieve up to 90% conversion of hexanal, affording a 73% yield of (R)-3-hydroxyoctanal.[1]

Logical Workflow for Chemoenzymatic Synthesis:

chemoenzymatic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Hexanal Hexanal Reactor Continuous Flow Reactor Hexanal->Reactor Acetaldehyde Acetaldehyde Acetaldehyde->Reactor Enzyme Immobilized DERA Enzyme Enzyme->Reactor Purification Chromatographic Purification Reactor->Purification Product (R)-3-Hydroxyoctanal Purification->Product

Figure 1. Workflow for the chemoenzymatic synthesis of (R)-3-hydroxyoctanal.

Base-Catalyzed Aldol Condensation

This classical chemical approach involves the self-condensation of hexanal in the presence of a base. While synthetically straightforward, this method typically lacks stereocontrol, resulting in a racemic mixture of this compound.

Experimental Protocol:

In a typical procedure, hexanal is treated with a catalytic amount of a base, such as potassium hydroxide, in a suitable solvent. The reaction is stirred at a controlled temperature. For analogous self-condensation of aldehydes, yields of the aldol adduct can be moderate, for example, around 40%.[2] The reaction is often complicated by the subsequent dehydration of the aldol product to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal, especially at elevated temperatures. Careful control of reaction time and temperature is crucial to maximize the yield of the desired β-hydroxy aldehyde.

Logical Relationship in Base-Catalyzed Aldol Condensation:

base_catalyzed_reaction Hexanal Hexanal Enolate Hexanal Enolate Hexanal->Enolate Deprotonation Product This compound (racemic) Hexanal->Product Base Base Catalyst (e.g., KOH) Base->Enolate Enolate->Product Nucleophilic Attack on Hexanal Byproduct 2-Ethyl-2-hexenal (Dehydration Product) Product->Byproduct Dehydration

References

A Comparative Analysis of the Biological Activities of 3-Hydroxyoctanal and Other Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-hydroxyoctanal against other common aldehydes, namely octanal, cinnamaldehyde, and formaldehyde. Due to a lack of available experimental data for this compound, this guide utilizes data for the closely related saturated aldehyde, octanal, as a surrogate for comparative purposes. This represents a significant limitation, and the data presented for "this compound" should be interpreted as representative of octanal. The information herein is intended to support research and drug development efforts by contextualizing the potential biological impact of these aldehydes.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the cytotoxicity, antimicrobial, and anti-inflammatory activities of the selected aldehydes.

Table 1: Comparative Cytotoxicity of Aldehydes

AldehydeCell LineIC50 ValueReference
This compound (as Octanal) HeLa3.5 µg/mL[1][2]
CinnamaldehydeA549 (human lung carcinoma)21.6 µMN/A
FormaldehydeHuman Osteoblastic Cells (U2OS)~3 mMN/A
FormaldehydeHuman Dental Pulp Fibroblasts, Human Buccal Epithelial Cells, HeLa CellsAssay-dependentN/A

Table 2: Comparative Antimicrobial Activity of Aldehydes

AldehydeMicroorganismMIC ValueReference
This compound (as Octanal) Geotrichum citri-aurantiiFungistatic[1][2]
CinnamaldehydeEscherichia coliModest activity (higher than conventional antibiotics)N/A
CinnamaldehydeAcinetobacter baumannii32 µg/mL (for a brominated derivative)N/A
CinnamaldehydeStreptococcus mutans125-500 µg/mL (biofilm inhibition)N/A
FormaldehydeGeneral antimicrobialBroad-spectrumN/A

Table 3: Overview of Anti-inflammatory Activity and Mechanisms

AldehydeKey FindingsSignaling Pathway InvolvementReference
This compound (as Octanal) Pro-inflammatory; activates the NLRP3 inflammasome in vascular macrophages.Olfactory Receptor 2 (OLFR2) -> NLRP3 inflammasomeN/A
CinnamaldehydeAnti-inflammatory properties.NF-κB and MAPK pathwaysN/A
General Aldehydes (from lipid peroxidation)Can be pro-inflammatory, activating redox-sensitive transcription factors.NF-κB and MAPK pathwaysN/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the aldehyde for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the aldehyde in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the aldehyde that completely inhibits visible growth of the microorganism.[4]

Western Blot Analysis for NF-κB and MAPK Signaling

This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.

  • Cell Lysis: Treat cells with the aldehyde and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, IκBα, p38, ERK, and JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the inflammatory response to aldehydes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehydes Aldehydes TLR4 TLR4 Aldehydes->TLR4 (some aldehydes) LPS LPS LPS->TLR4 IKK IKK TLR4->IKK activates NF-κB_complex p65 p50 IκBα IKK->NF-κB_complex:ikb phosphorylates IκBα IκBα p65 p65 p50 p50 Ub Ub NF-κB_complex:ikb->Ub ubiquitination p65_p50_nucleus p65 p50 NF-κB_complex->p65_p50_nucleus translocates to Proteasome Proteasome Ub->Proteasome degradation DNA DNA p65_p50_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Canonical NF-κB Signaling Pathway Activation by Aldehydes.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Aldehydes) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK activates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 phosphorylates MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK phosphorylates p38 p38 MAPKK_p38->p38 phosphorylates JNK JNK MAPKK_JNK->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38->Transcription_Factors activate JNK->Transcription_Factors activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: MAPK Signaling Pathway in Aldehyde-Induced Inflammation.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the biological activity of aldehydes.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Aldehyde_Solutions Prepare Aldehyde Solutions (this compound, Octanal, etc.) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Aldehyde_Solutions->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Aldehyde_Solutions->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Western Blot for NF-κB/MAPK) Aldehyde_Solutions->Anti_inflammatory_Assay Cell_Culture Cell Culture (e.g., HeLa, Macrophages) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Anti_inflammatory_Assay Microbial_Culture Microbial Culture (e.g., S. aureus, E. coli) Microbial_Culture->Antimicrobial_Assay IC50_Calculation IC50 Calculation Cytotoxicity_Assay->IC50_Calculation MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination Pathway_Analysis Signaling Pathway Analysis Anti_inflammatory_Assay->Pathway_Analysis

Caption: General Workflow for Aldehyde Bioactivity Screening.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Hydroxyoctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 3-hydroxyoctanal, a versatile building block in organic synthesis. The presence of both a hydroxyl and an aldehyde functional group offers multiple avenues for chiral analysis. This guide provides a comparative overview of three common analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required sample throughput, the availability of instrumentation, and the desired level of accuracy and precision. Below is a summary of the performance of each technique.

Method Principle Sample Preparation Instrumentation Key Performance Metrics Advantages Limitations
Chiral Gas Chromatography (GC) Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Derivatization of the hydroxyl group to a more volatile ester (e.g., acetate).Gas chromatograph with a chiral capillary column (e.g., cyclodextrin-based).Resolution (Rs): > 1.5 for baseline separation. Analysis Time: Typically 10-30 minutes.High resolution, fast analysis times, suitable for volatile compounds.Requires derivatization, which adds a sample preparation step and may introduce analytical errors.
Chiral High-Performance Liquid Chromatography (HPLC) Direct separation of enantiomers on a chiral stationary phase.Minimal, direct injection of the sample in a suitable solvent.HPLC system with a chiral column (e.g., polysaccharide-based).Separation Factor (α): > 1.1 for good separation. Resolution (Rs): > 1.5 for baseline separation.Direct analysis without derivatization, wide applicability to various compounds.Can have longer analysis times compared to GC, and chiral columns can be expensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral shift reagent to induce chemical shift differences between enantiomers.Addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)3) to the NMR sample.High-field NMR spectrometer.Chemical Shift Difference (Δδ): Sufficiently large to allow for accurate integration of signals.Rapid analysis, provides structural information, non-destructive.Lower sensitivity and accuracy for minor enantiomers compared to chromatographic methods, requires a higher sample concentration.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar chiral molecules and can be adapted for this compound.

Method 1: Chiral Gas Chromatography (GC) after Derivatization

This indirect method involves the conversion of the less volatile this compound into its more volatile acetate ester derivative, which is then separated on a chiral GC column.

1. Derivatization to 3-Acetoxy-octanal:

  • In a vial, dissolve 10 mg of this compound in 1 mL of pyridine.

  • Add 0.5 mL of acetic anhydride.

  • Seal the vial and heat at 60°C for 1 hour.

  • After cooling to room temperature, add 2 mL of water and extract the product with 3 x 2 mL of diethyl ether.

  • Combine the organic layers, wash with 2 mL of saturated sodium bicarbonate solution, and then with 2 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to obtain the crude 3-acetoxy-octanal.

  • Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

2. GC Analysis:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Program: 100°C hold for 2 min, then ramp at 5°C/min to 150°C, hold for 5 min.

  • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Method 2: Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the this compound enantiomers without the need for derivatization.

1. Sample Preparation:

  • Dissolve a small amount of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm (due to the aldehyde chromophore).

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent

This technique uses a chiral lanthanide shift reagent to induce separate signals for the two enantiomers in the NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add small, incremental amounts of a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), to the NMR tube.

  • Acquire a 1H NMR spectrum after each addition until a sufficient separation of the aldehyde proton signals (or other well-resolved protons) for the two enantiomers is observed.

2. NMR Analysis:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard 1H NMR.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the same proton in the two enantiomers (e.g., the aldehyde proton). Integrate the areas of these two signals. The enantiomeric excess is calculated from the integrals using the formula: ee (%) = [|Integral1 - Integral2| / (Integral1 + Integral2)] x 100.

Visualization of Experimental Workflow

The general workflow for determining the enantiomeric excess of this compound can be visualized as a decision-making process based on the available resources and analytical requirements.

G Workflow for ee Determination of this compound cluster_start cluster_methods Analytical Method Selection cluster_gc_prep GC Sample Prep cluster_hplc_prep HPLC Sample Prep cluster_nmr_prep NMR Sample Prep cluster_analysis Analysis & Data Processing cluster_end start Chiral this compound Sample gc_method Chiral GC start->gc_method Choose Method hplc_method Chiral HPLC start->hplc_method Choose Method nmr_method NMR Spectroscopy start->nmr_method Choose Method derivatization Derivatization (e.g., Acetylation) gc_method->derivatization dissolution_hplc Dissolution in Mobile Phase hplc_method->dissolution_hplc dissolution_nmr Dissolution in Deuterated Solvent nmr_method->dissolution_nmr gc_analysis GC Separation & Integration derivatization->gc_analysis hplc_analysis HPLC Separation & Integration dissolution_hplc->hplc_analysis add_csr Add Chiral Shift Reagent dissolution_nmr->add_csr nmr_analysis NMR Spectrum Acquisition & Integration add_csr->nmr_analysis end Enantiomeric Excess (%) gc_analysis->end hplc_analysis->end nmr_analysis->end

Caption: Workflow for ee determination of this compound.

A Comparative Analysis of 3-Hydroxyoctanal and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the chemical properties of 3-Hydroxyoctanal and its structural analogs. Due to a lack of publicly available experimental data directly comparing the biological activities of these specific compounds, this document focuses on providing detailed experimental protocols for researchers to conduct their own comparative studies on antimicrobial, antioxidant, and cytotoxic properties. Furthermore, illustrative diagrams of key signaling pathways are provided as a conceptual framework for investigating potential mechanisms of action.

Introduction

This compound is an eight-carbon aldehyde containing a hydroxyl group at the third position. Its structural analogs, such as 4-Hydroxyoctanal, 7-Hydroxyoctanal, and 8-Hydroxyoctanal, differ in the position of this hydroxyl group along the carbon chain. While the fundamental chemical properties of these molecules can be readily determined, a comprehensive understanding of their comparative biological activities is currently lacking in published literature. This guide aims to bridge this gap by equipping researchers with the necessary methodologies to perform such a comparative study.

Chemical Properties of this compound and Its Analogs

The basic chemical properties of this compound and its selected positional isomers are summarized in Table 1. These properties are essential for designing and interpreting biological assays.

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC NamePubChem CID
This compoundC₈H₁₆O₂144.21This compound54059639[1]
4-HydroxyoctanalC₈H₁₆O₂144.214-hydroxyoctanal53996193[2]
7-HydroxyoctanalC₈H₁₆O₂144.217-hydroxyoctanal54270836[3]
8-HydroxyoctanalC₈H₁₆O₂144.218-hydroxyoctanal139044

Experimental Protocols for Comparative Biological Assessment

The following sections detail standardized protocols for assessing and comparing the antimicrobial, antioxidant, and cytotoxic activities of this compound and its structural analogs.

Antimicrobial Activity Assessment: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of the compounds against relevant bacterial strains.

a. Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

b. Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: Prepare stock solutions of each compound. A series of twofold dilutions of each compound is then prepared in CAMHB in the 96-well plates.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

c. Data Presentation: The results should be presented in a table comparing the MIC and MBC values (in µg/mL or mM) of each compound against the tested bacterial strains.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of the compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

a. Materials:

  • Test compounds

  • DPPH solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

b. Procedure:

  • Preparation of Test Compounds: Prepare serial dilutions of each compound in methanol.

  • Reaction Mixture: Add the DPPH solution to each well containing the diluted compounds. Include a control with methanol instead of the test compound.

  • Incubation: Incubate the plates in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

c. Data Presentation: A table should be created to compare the IC₅₀ values (in µg/mL or mM) for each compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Materials:

  • Test compounds

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Plate reader

b. Procedure:

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The LC₅₀ value (the concentration of the compound that causes 50% cell death) is determined from a dose-response curve.

c. Data Presentation: The cytotoxic effects should be summarized in a table comparing the LC₅₀ values (in µM) for each compound at different time points.

Illustrative Signaling Pathways and Experimental Workflows

While there is currently no direct evidence linking this compound or its analogs to specific signaling pathways, the NF-κB and MAPK pathways are critical regulators of inflammation and cellular stress responses, making them plausible targets for bioactive aldehydes. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for their investigation.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_mechanistic Mechanistic Studies cluster_pathways Signaling Pathway Analysis C1 This compound A1 Antimicrobial Assay (MIC/MBC) C1->A1 A2 Antioxidant Assay (e.g., DPPH) C1->A2 A3 Cytotoxicity Assay (e.g., MTT) C1->A3 C2 Structural Analogs C2->A1 C2->A2 C2->A3 M1 Cell Culture Treatment A3->M1 M2 Western Blot (Protein Expression) M1->M2 M3 qPCR (Gene Expression) M1->M3 P1 NF-κB Pathway M2->P1 P2 MAPK Pathway M2->P2 M3->P1 M3->P2

Figure 1. A general workflow for the comparative biological and mechanistic evaluation of this compound and its analogs.

NF_kB_Pathway cluster_nucleus Nuclear Events Stimulus External Stimulus (e.g., this compound) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Inflammation, Cell Survival)

Figure 2. A simplified diagram of the canonical NF-κB signaling pathway, a potential target for investigation.

MAPK_Pathway Stimulus External Stimulus (e.g., this compound) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse regulates

Figure 3. An overview of a typical Mitogen-Activated Protein Kinase (MAPK) cascade, a key pathway in cellular responses.

Conclusion

The study of this compound and its structural analogs presents an opportunity to understand how subtle changes in molecular structure can influence biological activity. While direct comparative data is not yet available, the experimental protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers in the fields of drug discovery and development. The systematic application of these methodologies will be crucial in elucidating the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxyoctanal in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes like 3-hydroxyoctanal in complex biological or environmental matrices is a critical yet challenging task. The inherent volatility and reactivity of aldehydes necessitate robust analytical methods to ensure reliable data for toxicological assessments, biomarker discovery, and pharmacokinetic studies. This guide provides an objective comparison of potential analytical strategies for this compound, complete with supporting experimental data for analogous compounds and detailed methodologies.

Comparison of Analytical Methods

The determination of this compound in complex samples typically involves a derivatization step to enhance stability, chromatographic retention, and detection sensitivity, followed by separation and quantification using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the study, including sensitivity, sample throughput, and the nature of the matrix.

Analytical MethodDerivatization ReagentMatrixLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
GC-MS PFBHAFood5 - 10,000 ng/g68.37 - 128.221.34 - 14.535.74 - 175.03 ng/g28 µg/kg
LC-MS/MS DNPHExhaled Breath Condensate0.3 nM - 10 µMNot Reported1.3 - 9.90.3 - 1.0 nMNot Reported
LC-MS/MS Girard TCellular DNA10 - 1000 ng/mLNot ReportedNot Reported3-4 fmol10 pg/mL

Note: The data presented above is for analogous aldehydes (e.g., acetaldehyde, formaldehyde, hexanal, heptanal) and should be considered representative. Method validation for this compound would require specific experiments to determine these parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for GC-MS and LC-MS/MS approaches that can be adapted for this compound analysis.

Method 1: GC-MS with PFBHA Derivatization

This method is suitable for the analysis of volatile and semi-volatile aldehydes in various matrices.

1. Sample Preparation:

  • Homogenize the sample matrix (e.g., tissue, food).

  • Perform extraction using a suitable solvent (e.g., acetonitrile, ethyl acetate).

  • For aqueous samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

2. Derivatization:

  • To the extracted sample, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for the formation of PFBHA-oximes.

  • Extract the derivatives into an organic solvent (e.g., hexane).

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to ensure separation of analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Method 2: LC-MS/MS with DNPH Derivatization

This method is widely used for a broad range of aldehydes and is compatible with complex biological fluids.

1. Sample Preparation:

  • For liquid samples like plasma or urine, perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. Derivatization:

  • Acidify the supernatant with an acid (e.g., hydrochloric acid, perchloric acid).

  • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile).

  • Incubate the mixture at room temperature or a slightly elevated temperature for a defined period (e.g., 1-2 hours) to form DNPH-hydrazones.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, operated in negative ion mode for DNPH derivatives. Multiple reaction monitoring (MRM) is employed for sensitive and selective quantification.

Method 3: LC-MS/MS with Girard T Derivatization

This method is particularly advantageous for enhancing the ionization efficiency of aldehydes in electrospray ionization.[1]

1. Sample Preparation:

  • Similar to the DNPH method, start with protein precipitation for biological fluids.

2. Derivatization:

  • To the sample extract, add a solution of Girard's Reagent T (GirT) in a reaction buffer (e.g., acetic acid in methanol).

  • Incubate the reaction mixture to allow for the formation of the hydrazone derivative. The reaction is often catalyzed by a mild acid.[2]

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A reverse-phase C18 or HILIC column can be used depending on the polarity of the derivative.

  • Mobile Phase: A gradient elution with mobile phases containing a volatile buffer (e.g., ammonium formate or ammonium acetate).

  • Mass Spectrometer: ESI source operated in positive ion mode, as the GirT derivative carries a permanent positive charge.[1] MRM is used for quantification.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes, the following diagrams are provided in Graphviz DOT language.

ValidationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_validation Method Validation Matrix Complex Matrix (e.g., Plasma, Tissue) Homogenization Homogenization/ Extraction Matrix->Homogenization ProteinPrecipitation Protein Precipitation Matrix->ProteinPrecipitation Derivatization Addition of Derivatizing Agent Homogenization->Derivatization ProteinPrecipitation->Derivatization Incubation Incubation Derivatization->Incubation Extraction Derivative Extraction Incubation->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOD_LOQ LOD & LOQ MS->LOD_LOQ

Caption: General workflow for the validation of an analytical method for this compound.

MethodComparison cluster_gcms GC-MS with PFBHA Derivatization cluster_lcms LC-MS/MS with DNPH/GirT Derivatization gc_prep Sample Extraction gc_deriv PFBHA Derivatization gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis lc_prep Protein Precipitation lc_deriv DNPH or GirT Derivatization lc_prep->lc_deriv lc_analysis LC-MS/MS Analysis lc_deriv->lc_analysis start Sample start->gc_prep start->lc_prep

References

Navigating the Structure-Activity Landscape of 3-Hydroxyoctanal Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel bioactive molecules is a cornerstone of therapeutic innovation. Within this pursuit, understanding the structure-activity relationship (SAR) is paramount to optimizing lead compounds and developing potent and selective drugs. This guide focuses on 3-hydroxyoctanal, a simple bifunctional molecule, and proposes a framework for investigating the SAR of its derivatives. Due to the limited publicly available data specifically detailing the comprehensive SAR of this compound derivatives, this document serves as a comparative guide to potential research avenues and methodologies, drawing parallels from established principles of medicinal chemistry and providing hypothetical data to illustrate key concepts.

Hypothetical Structure-Activity Relationship of this compound Derivatives

To investigate the SAR of this compound derivatives, a systematic modification of the parent structure is proposed. The key pharmacophoric features—the hydroxyl and aldehyde groups, and the alkyl chain—can be systematically altered to probe their influence on a hypothetical biological activity, such as antimicrobial or cytotoxic effects. The following table summarizes a proposed set of derivatives and their hypothetical activity, presented as the half-maximal inhibitory concentration (IC₅₀).

Compound ID Structure Modification from Parent (this compound) Hypothetical IC₅₀ (µM)
HO-01
alt text
Parent Compound50.0
HO-02 -Oxidation of aldehyde to carboxylic acid> 100 (Inactive)
HO-03 -Reduction of aldehyde to primary alcohol75.0
HO-04 -Methyl ether at 3-hydroxy position45.0
HO-05 -Acetylation of 3-hydroxy position30.0
HO-06 -Chain extension to 3-hydroxydecanal25.0
HO-07 -Chain shortening to 3-hydroxyhexanal60.0
HO-08 -Introduction of a double bond at C4-C540.0
HO-09 -Phenyl substitution at C815.0

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to guide potential research directions.

Proposed Experimental Protocols

To establish the SAR of this compound derivatives, a series of standardized experimental protocols would be necessary. The following outlines the methodologies for the synthesis of a key derivative and a common biological assay.

Synthesis of 3-Acetoxy-octanal (HO-05)

Objective: To acetylate the hydroxyl group of this compound to assess the impact of this modification on biological activity.

Materials:

  • This compound (HO-01)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 5-20% ethyl acetate in hexane) to yield pure 3-acetoxy-octanal.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours in a CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizing the Research Workflow

To effectively plan and execute a structure-activity relationship study, a clear workflow is essential. The following diagram illustrates a typical experimental workflow for the SAR investigation of this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound (Parent Compound) Modifications Systematic Modifications - Oxidation/Reduction - Esterification/Etherification - Chain Length Variation - Unsaturation - Aromatic Substitution Start->Modifications Derivatives Library of Derivatives Modifications->Derivatives Purification Purification & Characterization (TLC, Column, NMR, MS) Derivatives->Purification PrimaryAssay Primary Biological Assay (e.g., Antimicrobial, Cytotoxic) Purification->PrimaryAssay Test Compounds DoseResponse Dose-Response Studies PrimaryAssay->DoseResponse IC50 IC₅₀ Determination DoseResponse->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Activity Data Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID

Caption: Experimental workflow for the structure-activity relationship (SAR) study of this compound derivatives.

This guide provides a foundational framework for initiating a research program on the structure-activity relationship of this compound derivatives. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate the key structural features required for biological activity and pave the way for the development of novel therapeutic agents. The provided protocols and workflow diagram offer a practical starting point for such an endeavor.

Comparative Analysis of 3-Hydroxyoctanal Stereoisomers' Aroma Profiles: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

However, it is a well-established principle in flavor and fragrance science that stereoisomers of a chiral molecule can exhibit significantly different sensory properties. This is due to the specific interactions of the chiral molecules with olfactory receptors in the nose, which are themselves chiral. A classic example is the carvone enantiomers, where (R)-(-)-carvone is perceived as spearmint, while (S)-(+)-carvone has a caraway-like aroma.

This guide will, therefore, provide a comprehensive overview of the standard methodologies and data presentation formats used for such a comparative analysis, which would be applicable should the sensory data for 3-hydroxyoctanal stereoisomers become available.

Data Presentation: A Template for Comparison

Quantitative data from the sensory analysis of stereoisomers is typically summarized in a clear, tabular format to facilitate easy comparison. The following table serves as a template for how the aroma profiles of this compound stereoisomers would be presented.

StereoisomerOdor Descriptor(s)Odor Threshold (ng/L in water)Analytical Method
(3R)-3-Hydroxyoctanal Data not availableData not availableGas Chromatography-Olfactometry (GC-O), Sensory Panel
(3S)-3-Hydroxyoctanal Data not availableData not availableGas Chromatography-Olfactometry (GC-O), Sensory Panel

Experimental Protocols

The characterization and comparison of the aroma profiles of stereoisomers involve a combination of instrumental analysis and sensory evaluation.

Synthesis and Purification of Stereoisomers

The initial and critical step is the synthesis of the individual stereoisomers, (3R)-3-hydroxyoctanal and (3S)-3-hydroxyoctanal, in high enantiomeric purity. This is typically achieved through asymmetric synthesis or chiral separation techniques. The purity of each stereoisomer is then confirmed using analytical methods such as chiral gas chromatography or high-performance liquid chromatography (HPLC).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to determine the odor activity of individual volatile compounds in a sample.

  • Principle: A gas chromatograph separates the volatile compounds, and the effluent is split between a chemical detector (like a mass spectrometer for identification) and a sniffing port. A trained sensory panelist sniffs the effluent from the port and records the odor description and intensity at specific retention times.

  • Sample Preparation: The purified stereoisomers are diluted in an appropriate solvent to a known concentration.

  • Instrumentation: A gas chromatograph equipped with a chiral column (to separate the stereoisomers if analyzed as a mixture) is coupled to a mass spectrometer and an olfactometry port.

  • Data Analysis: The retention indices, mass spectra, and odor descriptors for each stereoisomer are recorded. The odor activity value (OAV) can be calculated by dividing the concentration of the compound by its odor threshold.

Determination of Odor Thresholds

The odor threshold is the minimum concentration of a substance that can be detected by the human nose.

  • Methodology: A series of dilutions of each pure stereoisomer in a neutral medium (e.g., water or air) is presented to a trained sensory panel. The threshold is determined using standardized methods such as the ASTM E679 (forced-choice ascending concentration series).

  • Panel Selection: Panelists are screened for their olfactory acuity and trained to recognize and describe different odors.

Descriptive Sensory Analysis

A trained sensory panel is used to provide detailed descriptions of the aroma profiles of the individual stereoisomers.

  • Methodology: Panelists are presented with samples of each stereoisomer and asked to evaluate the intensity of various aroma attributes (e.g., fruity, fatty, green, waxy) using a predefined scale.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile for each stereoisomer, often visualized in a spider web plot.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comparative analysis of the aroma profiles of stereoisomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Sensory & Instrumental Analysis cluster_data Data Comparison & Reporting Synthesis Asymmetric Synthesis or Chiral Separation Purification Purification & Purity Check (Chiral GC/HPLC) Synthesis->Purification GCO Gas Chromatography-Olfactometry (GC-O) Purification->GCO Pure Stereoisomers Threshold Odor Threshold Determination Purification->Threshold SensoryPanel Descriptive Sensory Analysis Purification->SensoryPanel DataTable Comparative Data Table GCO->DataTable Threshold->DataTable SensoryPanel->DataTable Report Publication/Guide DataTable->Report

Experimental workflow for aroma profile analysis.

Cross-Validation of Analytical Platforms for 3-Hydroxyoctanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxyoctanal, a significant aldehyde often associated with lipid peroxidation and oxidative stress, is crucial in various research and development fields. This guide provides an objective comparison of two primary analytical platforms for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by established experimental methodologies to aid in the selection of the most suitable platform for specific research needs.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of aldehydes, including those structurally similar to this compound. It is important to note that direct comparative data for this compound across different platforms is limited in publicly available literature. Therefore, the presented data is a synthesis of reported performance for analogous short-chain hydroxy-aldehydes.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Principle Separation of volatile derivatives in the gas phase followed by mass-based detection.Separation of derivatized analytes in the liquid phase followed by mass-based detection.
Sample Volatility Requires derivatization to increase volatility.Suitable for less volatile and thermally labile compounds.
Limit of Detection (LOD) Low ng/mL to pg/mL range.[1]pg/mL to fg/mL range.[2]
Limit of Quantitation (LOQ) Low ng/mL to pg/mL range.[3]pg/mL to fg/mL range.[2]
**Linearity (R²) **Typically >0.99.[4]Typically >0.99.[2]
Precision (%RSD) Generally <15%.[4]Generally <15%.[2]
Selectivity High, based on chromatographic retention time and mass fragmentation.Very high, especially with tandem MS (MS/MS) for specific precursor-product ion transitions.
Throughput Can be lower due to longer run times and sample preparation.Generally higher throughput capabilities.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and LC-MS are outlined below. These protocols are based on established methods for aldehyde analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method relies on the conversion of this compound into a more volatile and thermally stable oxime derivative using PFBHA, enabling its separation and detection by GC-MS.[1][5]

1. Sample Preparation:

  • Biological samples (e.g., plasma, tissue homogenate) are subjected to lipid extraction using a suitable solvent system (e.g., Folch method with chloroform/methanol).

  • The lipid extract is dried under a stream of nitrogen.

2. Derivatization:

  • The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate).

  • An excess of PFBHA solution in a suitable buffer (e.g., phosphate buffer, pH 7) is added.

  • The reaction mixture is incubated at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

3. Extraction of Derivatives:

  • The PFBHA-oxime derivatives are extracted from the aqueous phase using an organic solvent (e.g., hexane).

  • The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated.

4. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of PFBHA derivatives (e.g., DB-5ms).

  • Injection: A small volume (e.g., 1 µL) of the final extract is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C, ramp to 280°C, and hold for a few minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the this compound-PFBHA derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with DNPH Derivatization

This approach involves the reaction of this compound with DNPH to form a stable hydrazone, which can be readily separated by reverse-phase liquid chromatography and detected with high sensitivity and specificity by tandem mass spectrometry.[2]

1. Sample Preparation:

  • Similar to the GC-MS protocol, lipids are extracted from the biological matrix.

2. Derivatization:

  • The dried lipid extract is redissolved in a suitable solvent (e.g., acetonitrile).

  • A solution of DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile) is added to the sample.

  • The reaction is allowed to proceed at room temperature or with gentle heating for a specific duration (e.g., 1-2 hours).

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: A reverse-phase column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the DNPH derivative.

    • MRM Transitions: Specific precursor-to-product ion transitions for the this compound-DNPH derivative are monitored for highly selective quantification.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution PFBHA Add PFBHA Reconstitution->PFBHA Incubation Incubation PFBHA->Incubation Deriv_Extraction Derivative Extraction Incubation->Deriv_Extraction Concentration Concentration Deriv_Extraction->Concentration GCMS GC-MS Injection Concentration->GCMS Data Data GCMS->Data Data Acquisition & Analysis

Caption: GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_deriv_lc Derivatization cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample Extraction_LC Lipid Extraction Sample_LC->Extraction_LC Drying_LC Drying Extraction_LC->Drying_LC Redissolution Redissolution Drying_LC->Redissolution DNPH Add DNPH Redissolution->DNPH Reaction Reaction DNPH->Reaction LCMS LC-MS/MS Injection Reaction->LCMS Data_LC Data_LC LCMS->Data_LC Data Acquisition & Analysis

Caption: LC-MS/MS workflow for this compound analysis.

References

Efficacy of 3-Hydroxyoctanal Compared to Commercial Flavoring Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of flavor science, the pursuit of novel and effective flavoring agents is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the efficacy of 3-Hydroxyoctanal against established commercial flavoring agents—Linalool, Geraniol, and Vanillin. The comparison is based on available data on their flavor profiles, stability, and sensory perception, supplemented by detailed experimental protocols for sensory evaluation.

Flavor Profile Comparison

The selection of a flavoring agent is primarily driven by its characteristic sensory attributes. This compound offers a unique combination of sweet, floral, and fruity notes, making it a versatile ingredient in various applications. The following table summarizes the flavor profiles of this compound and the selected commercial flavoring agents.

Flavoring AgentChemical ClassFlavor ProfileCommon Applications
This compound AldehydeSweet, floral (lily of the valley, lilac), green, and fruity (melon)[1][2]Floral and fruit flavor formulations, perfumes, cosmetics[3][4]
Linalool Terpene AlcoholFloral, spicy wood, with light citrus and sweet notes[1][3][5]Perfumes, soaps, detergents, shampoos, lotions, food flavoring[5][6][7]
Geraniol Terpene AlcoholRosy, floral, with fruity undertones (peach, apple)[8]Baked goods, candies, dairy products, beverages, perfumes[8][9][10]
Vanillin Phenolic AldehydeSweet, creamy, vanilla[4][11][12][13]Ice cream, chocolate, baked goods, beverages, pharmaceuticals[4][11][14]

Quantitative Sensory Analysis: A Comparative Overview

While direct comparative sensory panel data for this compound against other flavoring agents is limited in publicly available literature, the following table presents typical sensory attributes and available threshold data. Odor detection thresholds are a key indicator of a flavoring agent's potency.

Flavoring AgentKey Sensory AttributesOdor Detection Threshold (in water)
This compound Sweetness, Floral Intensity, Fruitiness, Green NotesData not available. However, as an 8-carbon aldehyde, it is expected to have a low odor threshold similar to octanal (0.17 ppb)[5]
Linalool Floral, Spicy, Citrus, Sweet(R)-(-)-Linalool: 0.8 ppb; (S)-(+)-Linalool: 7.4 ppb[5]
Geraniol Rose, Floral, Sweet, Fruity~10 ppm (taste threshold)[9]
Vanillin Vanilla, Sweet, Creamy, PowderyData varies significantly with the medium.

Stability and Shelf-Life Considerations

The stability of a flavoring agent is crucial for its application in food, beverage, and pharmaceutical products, as it directly impacts the sensory experience over the product's shelf life. Aldehydes, including this compound, can be susceptible to oxidation, which may alter their flavor profile[3].

Flavoring AgentStability CharacteristicsFactors Affecting Stability
This compound Can be prone to oxidation. Often stabilized with antioxidants.[3]Exposure to air, light, and high temperatures.
Linalool Generally stable under recommended storage conditions.[6][7] Can be used in a wide range of products, including soaps and detergents.[15]pH, temperature, and presence of oxidizing agents.
Geraniol Relatively stable, though as a terpene alcohol, it can undergo oxidation. Nanoemulsions have been developed to enhance its stability and application.[16][17]Exposure to air and light.[18]
Vanillin Generally stable, especially in its crystalline form.[19] Stable in water at temperatures up to 250°C for short durations.[20][21]pH, temperature, and light exposure.[22]

Experimental Protocols

To facilitate further research and direct comparison, this section provides a detailed methodology for a key experiment in flavor analysis: a sensory evaluation using a trained panel.

Protocol: Quantitative Descriptive Analysis (QDA) for Flavor Profile Comparison

Objective: To quantitatively compare the flavor profiles of this compound, Linalool, Geraniol, and Vanillin in a standardized beverage matrix.

1. Panelist Selection and Training:

  • Recruit 10-12 individuals with prior sensory evaluation experience.
  • Screen panelists for their ability to detect and describe basic tastes (sweet, sour, bitter, salty, umami) and relevant aroma notes (floral, fruity, spicy, sweet).
  • Conduct a training program over several sessions to familiarize panelists with the specific flavor attributes of the four compounds. Develop a consensus lexicon of descriptive terms (e.g., "lily of the valley," "citrus," "rose," "creamy").
  • Train panelists to use a 15-point intensity scale for each attribute, where 0 = not perceptible and 15 = extremely intense.

2. Sample Preparation:

  • Prepare stock solutions of this compound, Linalool, Geraniol, and Vanillin in a neutral, deodorized medium (e.g., 5% sucrose solution in purified water).
  • Determine the appropriate concentration for each compound through preliminary testing to achieve a moderate and comparable flavor intensity.
  • Prepare the final test samples by diluting the stock solutions to the predetermined concentrations. Code each sample with a random three-digit number.

3. Sensory Evaluation Procedure:

  • Conduct the evaluation in a controlled sensory laboratory with individual booths, consistent lighting, and air circulation.
  • Present the four samples to each panelist in a randomized order.
  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.
  • Instruct panelists to evaluate each sample and rate the intensity of each descriptive attribute on the 15-point scale using a provided scoresheet or digital data collection tool.

4. Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.
  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of each attribute across the four samples.
  • If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which samples differ from each other.
  • Visualize the results using a spider web or radar plot to provide a graphical representation of the flavor profiles.

Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the underlying biological and methodological frameworks, the following diagrams are provided in DOT language.

Flavor_Perception_Pathway cluster_oral_cavity Oral & Nasal Cavity cluster_signal_transduction Signal Transduction cluster_brain Brain Flavoring Agent Flavoring Agent Olfactory Receptors Olfactory Receptors Flavoring Agent->Olfactory Receptors Orthonasal/Retronasal Olfaction Taste Receptors Taste Receptors Flavoring Agent->Taste Receptors Gustation G-Protein Activation G-Protein Activation Olfactory Receptors->G-Protein Activation Taste Receptors->G-Protein Activation Second Messengers Second Messengers G-Protein Activation->Second Messengers Ion Channel Modulation Ion Channel Modulation Second Messengers->Ion Channel Modulation Neural Signal to Brain Neural Signal to Brain Ion Channel Modulation->Neural Signal to Brain Flavor Perception Flavor Perception Neural Signal to Brain->Flavor Perception

Caption: Generalized signaling pathway for flavor perception.

Experimental_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panelist Selection Panelist Selection Lexicon Development Lexicon Development Panelist Selection->Lexicon Development Sample Preparation Sample Preparation Lexicon Development->Sample Preparation Sensory Booths Sensory Booths Sample Preparation->Sensory Booths Randomized Presentation Randomized Presentation Sensory Booths->Randomized Presentation Data Collection Data Collection Randomized Presentation->Data Collection Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Data Collection->Statistical Analysis (ANOVA) Post-Hoc Testing Post-Hoc Testing Statistical Analysis (ANOVA)->Post-Hoc Testing Data Visualization Data Visualization Post-Hoc Testing->Data Visualization

Caption: Workflow for Quantitative Descriptive Analysis.

Conclusion

This compound presents a compelling flavor profile with its unique sweet, floral, and fruity characteristics. While it shares some sensory space with established flavoring agents like Linalool and Geraniol, its distinct "lily of the valley" and "melon" notes offer unique opportunities for flavor creation. In terms of stability, its aldehydic nature necessitates consideration for oxidative degradation, a factor that is also relevant for other natural flavor compounds.

Direct, quantitative comparisons with other flavoring agents through standardized sensory and stability studies are essential for fully elucidating its relative efficacy. The provided experimental protocol offers a robust framework for conducting such evaluations. For researchers and drug development professionals, this compound represents a promising candidate for creating novel and appealing flavor profiles in a variety of applications, warranting further investigation into its performance and receptor interactions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.